2-Bromo-6-iodoanisole
Description
BenchChem offers high-quality 2-Bromo-6-iodoanisole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-6-iodoanisole including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-3-iodo-2-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrIO/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCVWPDMUFPVGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1I)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrIO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860584-68-5 | |
| Record name | 2-Bromo-6-iodoanisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the NMR Spectral Data of 2-bromo-6-iodoanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 2-bromo-6-iodoanisole. These predictions are based on the additive effects of substituents on the chemical shifts of the anisole ring, drawing comparisons with experimental data for 2-bromoanisole and 2-iodoanisole. The solvent is assumed to be deuterated chloroform (CDCl₃), a common solvent for NMR analysis of organic compounds.
Table 1: Predicted ¹H NMR Spectral Data for 2-bromo-6-iodoanisole in CDCl₃
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | 7.60 - 7.75 | Doublet of doublets (dd) | J(H3-H4) ≈ 8.0, J(H3-H5) ≈ 1.5 |
| H-4 | 6.90 - 7.05 | Triplet (t) | J(H4-H3) ≈ 8.0, J(H4-H5) ≈ 8.0 |
| H-5 | 7.35 - 7.50 | Doublet of doublets (dd) | J(H5-H4) ≈ 8.0, J(H5-H3) ≈ 1.5 |
| OCH₃ | 3.85 - 3.95 | Singlet (s) | - |
Table 2: Predicted ¹³C NMR Spectral Data for 2-bromo-6-iodoanisole in CDCl₃
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (C-OCH₃) | 155 - 158 |
| C-2 (C-Br) | 115 - 118 |
| C-3 | 133 - 136 |
| C-4 | 125 - 128 |
| C-5 | 130 - 133 |
| C-6 (C-I) | 90 - 95 |
| OCH₃ | 56 - 58 |
Rationale for Spectral Predictions
The predicted chemical shifts are derived from the fundamental principles of substituent effects in NMR spectroscopy. The electron-donating methoxy group (-OCH₃) generally shields the aromatic protons and carbons, particularly at the ortho and para positions. Conversely, the electronegative halogen substituents (bromine and iodine) exert a deshielding effect.
In the ¹H NMR spectrum, the proton at the C-4 position is expected to be the most shielded due to the influence of the methoxy group and being meta to both halogens. The protons at C-3 and C-5 will be deshielded by the adjacent halogens. The expected multiplicities arise from the coupling between adjacent aromatic protons.
In the ¹³C NMR spectrum, the carbon attached to the iodine atom (C-6) is predicted to have the most upfield chemical shift due to the "heavy atom effect" of iodine. The carbon bearing the bromine atom (C-2) will also be shifted upfield relative to an unsubstituted carbon but to a lesser extent than the iodinated carbon. The carbon attached to the electron-donating methoxy group (C-1) will be significantly deshielded.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality experimental NMR spectra for 2-bromo-6-iodoanisole, the following protocol is recommended:
1. Sample Preparation:
-
Weigh approximately 10-20 mg of high-purity 2-bromo-6-iodoanisole.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. ¹H NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-10 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.
3. ¹³C NMR Acquisition Parameters:
-
Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.
-
Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 0-160 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 5-10 seconds (longer delay for quaternary carbons).
-
Number of Scans: 1024 or more scans are typically required due to the low natural abundance of the ¹³C isotope.
4. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Structural Interpretation and Through-Space Effects
The ortho-disubstitution pattern in 2-bromo-6-iodoanisole leads to significant steric interactions that can influence the conformation of the methoxy group and, consequently, the NMR spectrum.
Caption: Molecular structure of 2-bromo-6-iodoanisole highlighting potential through-space interactions between the halogen atoms and the methoxy group.
The bulky bromine and iodine atoms flanking the methoxy group can restrict its free rotation. This steric hindrance may force the methoxy group to adopt a conformation that is out of the plane of the benzene ring. Such a conformational change would reduce the resonance interaction between the oxygen lone pairs and the aromatic π-system, which would, in turn, affect the chemical shifts of the aromatic protons and carbons. Specifically, a decrease in the electron-donating effect of the methoxy group would lead to a downfield shift (deshielding) of the ortho and para positions relative to a planar conformation.
Conclusion
This technical guide provides a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of 2-bromo-6-iodoanisole. The predicted data, based on established principles and analysis of related compounds, serves as a valuable reference for the characterization of this important synthetic intermediate. The provided experimental protocol offers a standardized method for acquiring high-quality NMR data, which will be crucial for confirming these predictions and for the quality control of this compound in research and development settings. The discussion of through-space steric effects provides a deeper understanding of the structure-property relationships in this sterically hindered system.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
1H NMR Analysis of 2-Bromo-6-iodoanisole: Structural Validation & Assignment
Topic: 1H NMR Spectrum of 2-Bromo-6-iodoanisole: A Technical Analysis Guide Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Spectroscopists[1]
Executive Summary & Chemical Context
2-Bromo-6-iodoanisole is a critical trisubstituted benzene scaffold, primarily utilized in the synthesis of non-symmetrical biaryls via chemoselective cross-coupling.[1] The distinct reactivity profiles of the carbon-iodine (C–I) and carbon-bromine (C–Br) bonds allow for sequential functionalization (e.g., Sonogashira or Suzuki-Miyaura coupling at the C–I site first).[1]
This guide provides a rigorous framework for the acquisition, analysis, and assignment of the 1H NMR spectrum for this molecule.[1] Unlike simple monosubstituted benzenes, the 2,6-disubstitution pattern introduces specific steric and electronic perturbations—most notably the "Heavy Atom Effect" and rotational restriction of the methoxy group—that must be accounted for during spectral assignment.[1]
Structural Analysis & Spin System Logic
Before analyzing the spectrum, we must define the spin system to predict the splitting patterns accurately.[1]
The AMX Spin System
The aromatic protons in 2-bromo-6-iodoanisole (H3, H4, H5) form a three-spin system.[1] Although chemically non-equivalent, the coupling constants (
-
H4 (Para to OMe): Coupled to both H3 and H5 with ortho coupling constants (
Hz).[1] It appears as a triplet (or doublet of doublets, , if ).[1] -
H3 (Ortho to Br): Coupled to H4 (
Hz) and H5 ( Hz, often unresolved).[1] It appears as a doublet . -
H5 (Ortho to I): Coupled to H4 (
Hz) and H3 ( Hz).[1] It appears as a doublet .
Chemical Shift Causality
The assignment of H3 vs. H5 is the most common point of error.[1] We rely on comparative shielding data from mono-substituted analogs:
-
The Methoxy Influence: The OMe group is an ortho, para-donor, shielding H3, H4, and H5 relative to benzene.[1] However, steric crowding by the large Halogens forces the OMe group out of the aromatic plane, potentially reducing this resonance donation.[1]
-
Halogen Deshielding (Anisotropy vs. Induction):
Experimental Protocol: Acquisition & Processing
To ensure data integrity suitable for publication or regulatory filing, follow this self-validating protocol.
A. Sample Preparation[1][2][3]
-
Solvent: Chloroform-d (
) is the standard.[1] DMSO- may cause solvent-solute stacking interactions that shift aromatic peaks anomalously.[1] -
Concentration: 10–15 mg in 0.6 mL solvent. High concentrations can cause peak broadening due to viscosity or aggregation.[1]
-
Filtration: Filter through a cotton plug to remove inorganic salts (LiBr/LiI) remaining from the synthesis (lithiation/quench), which can cause line broadening.[1]
B. Acquisition Parameters (Standard 400/500 MHz)
-
Pulse Angle: 30° (maximizes signal-to-noise for quantitative integration).[1]
-
Relaxation Delay (D1): Set to
seconds. The methoxy protons relax quickly ( s), but aromatic protons adjacent to heavy halogens may have different relaxation rates.[1] A short D1 will skew integration ratios (OMe vs. Ar-H).[1] -
Scans (NS): 16–32 scans are sufficient for this molecular weight.[1]
Spectral Data & Assignment Table
The following table summarizes the diagnostic signals. Values are synthesized from high-field comparative data of 2-haloanisoles.[1]
| Position | Proton | Multiplicity | Shift ( | Integration | Coupling ( | Assignment Logic |
| C1-OMe | Singlet (s) | 3.80 – 3.90 | 3H | - | Deshielded by Oxygen; potential steric twist.[1] | |
| C5-H | H5 | Doublet (d) | 7.70 – 7.80 | 1H | Most Downfield. Ortho to Iodine (Anisotropy effect).[1] | |
| C3-H | H3 | Doublet (d) | 7.50 – 7.60 | 1H | Ortho to Bromine.[1] Upfield relative to H5. | |
| C4-H | H4 | Triplet (t) | 6.70 – 6.85 | 1H | Most Upfield. Meta to halogens; para to OMe (electron rich).[1] |
Visualizing the Assignment Logic
The following diagram illustrates the logical flow for distinguishing the regioisomers and assigning protons.
Caption: Logical workflow for the regiochemical assignment of aromatic protons based on substituent effects.
Troubleshooting & Impurities
When synthesizing this molecule (typically via Directed Ortho Metalation of 2-bromoanisole), specific impurities often appear in the NMR spectrum.[1]
| Impurity | Diagnostic Signal ( | Origin | Removal Strategy |
| 2-Bromoanisole | ~6.8 - 7.5 ppm (Multiplets) | Unreacted starting material | Difficult to separate by distillation; requires careful column chromatography.[1] |
| Di-isopropylamine | ~1.0 (d) & ~2.9 (m) ppm | LDA byproduct | Acidic wash (1M HCl) during workup.[1] |
| THF | 1.85 (m) & 3.76 (m) ppm | Reaction solvent | Extended high-vacuum drying (Note: OMe signal may overlap with THF).[1] |
| Water | ~1.56 ppm (in | Wet solvent/hygroscopic salts | Dry |
Advanced Verification (Self-Validating System)[1]
If the chemical shifts are ambiguous due to concentration effects, use NOE (Nuclear Overhauser Effect) or 2D HMBC for absolute confirmation.[1]
The NOE Protocol[1]
-
Irradiate OMe (3.85 ppm):
-
Result: You should observe NOE enhancement only at the H3 and H5 positions (the two doublets).[1]
-
Validation: If NOE is observed at the triplet (H4), the structure is incorrect (likely a para-substituted isomer).[1]
-
Note: In 2,6-disubstituted anisoles, the OMe group rotates perpendicular to the ring.[1] NOE enhancement might be weaker than in mono-substituted anisoles but should still be detectable on both ortho protons.[1]
-
The HMBC Protocol[1]
-
Correlate Carbon-Halogen:
References
-
ChemicalBook Spectral Database. 1H NMR Spectrum of 2-Bromoanisole (CAS 578-57-4).Link[1]
-
ChemicalBook Spectral Database. 1H NMR Spectrum of 2-Iodoanisole (CAS 529-28-2).Link[1]
-
Snieckus, V. "Directed Ortho Metalation.[1] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 1990, 90(6), 879–933.[1] (Foundational text for the synthesis and regiochemistry of 1,2,3-trisubstituted aromatics).
-
Castellano, S. & Kostelnik, R. "Proton Magnetic Resonance Spectra of 1-Bromo-2-iodobenzene."[1][2] Tetrahedron Letters, 1967, 5211.[1][2] (Reference for heavy atom coupling/shift trends).
Sources
In-Depth Technical Guide: Mass Spectrometry of 2-Bromo-6-iodoanisole
Executive Summary: The Bifunctional Scaffold
In the landscape of modern drug discovery, 2-bromo-6-iodoanisole is not merely a reagent; it is a strategic scaffold.[1] Its value lies in its orthogonal reactivity .[1][2] The presence of two distinct halogens (bromine and iodine) flanking a methoxy group allows medicinal chemists to perform sequential cross-coupling reactions (e.g., Sonogashira followed by Suzuki) with high regioselectivity.[2][3]
For the analytical scientist, this molecule presents a unique challenge and opportunity.[2] Mass Spectrometry (MS) is the primary tool for validating this orthogonality.[2] This guide moves beyond basic identification, providing a mechanistic breakdown of how to utilize the unique isotopic and fragmentation signatures of 2-bromo-6-iodoanisole to validate synthesis fidelity and monitor reaction progress.[1]
Part 1: Physicochemical Context & Ionization Strategy[1][2]
Before approaching the instrument, we must understand the analyte's behavior in the gas phase.[2]
Molecular Properties[5][6]
-
Formula:
-
Nominal Mass: 312 Da (based on
)[1][3] -
Key Structural Feature: The 2,6-disubstitution creates significant steric crowding around the methoxy group, influencing the "ortho effect" during fragmentation.
Ionization Selection: EI vs. ESI
The choice of ionization source dictates the data quality for this lipophilic halide.[2]
| Ionization Mode | Suitability | Application Context |
| Electron Ionization (EI) | High | Structural Elucidation. The hard ionization (70 eV) provides a rich fragmentation pattern essential for confirming the presence of both halogens.[1][4] Ideal for GC-MS workflows.[1][4][2] |
| Electrospray (ESI+) | Low | Reaction Monitoring. This molecule lacks basic sites for protonation ( |
| APCI/APPI | Medium | Alternative. Atmospheric Pressure Chemical Ionization is preferred over ESI for this non-polar aromatic if LC-MS is required.[1][2] |
Protocol Note: For standard purity analysis, GC-MS (EI) is the gold standard.[1][4][3] The following sections assume an EI source.
Part 2: The Isotopic Signature (The "Fingerprint")[4]
The most definitive feature of 2-bromo-6-iodoanisole is its isotopic cluster.[1] You do not need a reference library to identify this molecule; you need to understand nuclear physics.[1][4][2]
The Halogen Rule[4]
-
Iodine (
): Monoisotopic.[1][4][2][3] It adds mass but does not create a cluster pattern.[1][4][2] -
Bromine (
/ ): Exists in a ~1:1 ratio.[1][2][3]
The M+ Cluster Analysis
In the molecular ion (
Diagnostic Check: If your spectrum shows a doublet at 312/314 with equal intensity (1:1 height), you have confirmed the presence of exactly one bromine atom.[2] If the iodine were missing, the mass would shift, but the doublet pattern would remain.[2][3]
Part 3: Fragmentation Mechanics[1][2]
Understanding why the molecule breaks apart allows you to predict impurities (e.g., de-iodinated byproducts).[2]
Bond Dissociation Energy (BDE) Hierarchy
Mass spectrometry fragmentation is a competition governed by thermodynamics.[1][2][3] The weakest bonds break first.[2][5]
| Bond Type | Approx.[1][4][2][6][7][8] BDE (kcal/mol) | Implications for MS |
| C(aryl)–I | ~65 | Weakest Link. First to break.[1][4] Expect high abundance of |
| C(aryl)–Br | ~81 | Stronger.[1][2][3] Bromine is often retained in the primary fragment.[2] |
| C(aryl)–O | ~100+ | Very strong.[1][2][3] The aromatic ring rarely loses the oxygen directly.[2] |
| O–CH3 | ~65-70 | Competitive with C-I.[1][2] Loss of methyl radical is common in anisoles.[1][2] |
Primary Fragmentation Pathways[2]
-
Pathway A (Halogen Loss): Homolytic cleavage of the C-I bond.[2][3] This yields the 2-bromoanisole cation (m/z 185/187).[1] Note that the Br doublet pattern is preserved in this fragment.
-
Pathway B (Ether Cleavage): Loss of the methyl radical (
) to form the phenoxy-type cation.[2][3] -
Pathway C (Ortho Effect): In some ortho-haloanisoles, direct elimination of
or can occur, though the iodine loss usually dominates due to its lability.[1][2]
Visualizing the Fragmentation Tree[4]
Figure 1: Theoretical fragmentation tree for 2-bromo-6-iodoanisole under 70 eV Electron Ionization.
Part 4: Experimental Protocols
Protocol A: GC-MS Structural Confirmation
Objective: Verify identity and isotopic purity of the starting material.[4][2]
Instrument Parameters:
-
Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).[1][4][2]
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Split 20:1 @ 250°C. Note: High inlet temps can cause thermal degradation of C-I bonds.[1][4][2] If [M-I] is abnormally high, lower inlet to 200°C.
-
Oven: 60°C (1 min) -> 20°C/min -> 280°C (3 min).
Step-by-Step Workflow:
-
Sample Prep: Dilute 1 mg of sample in 1 mL Dichloromethane (DCM).
-
Injection: Inject 1 µL.
-
Data Analysis:
Protocol B: Reaction Monitoring (Suzuki Coupling)
Objective: Monitor the selective coupling at the Iodine position (leaving the Bromine intact).
-
Reaction: 2-bromo-6-iodoanisole + Boronic Acid -> 2-bromo-6-arylanisole.[1]
The "Shift" Logic:
-
Starting Material: m/z 312/314 (1:1).
-
Product: The Iodine (127) is replaced by an Aryl group (e.g., Phenyl = 77).[3]
-
Product Signature: The product MUST still retain the 1:1 doublet (m/z 262/264) because the Bromine is untouched.
-
Over-reaction (Impurity): If the Bromine also reacts, the doublet disappears.[2][3] This is a critical "Stop" signal.
Part 5: Troubleshooting & Artifacts
Thermal De-iodination
Symptom: The mass spectrum shows a base peak of m/z 185/187 (2-bromoanisole) and very little molecular ion (312/314), even though the sample is pure. Root Cause: The C-I bond is thermally labile.[2] It may be breaking in the GC inlet before ionization.[2] Correction:
Scrambling/Migration
In highly acidic matrices, halogens can migrate around the ring (halogen dance).[2][3] Verification: Check the fragmentation pattern. 2-bromo-6-iodoanisole gives specific "ortho" loss patterns (e.g., interaction with the methoxy group).[1] Isomers (like 4-bromo-2-iodo) will have identical masses but slightly different retention times and fragmentation ratios (e.g., less steric hindrance for methyl loss).[1]
Part 6: Analytical Workflow Diagram
Figure 2: Recommended analytical workflow for quality control of halogenated anisoles.
References
-
NIST Chemistry WebBook. 2-Iodoanisole Mass Spectrum (Analogous Fragmentation).[2] National Institute of Standards and Technology.[1][4][2][9] [Link][1][3]
-
Luo, Y. R. (2007).[1][2] Comprehensive Handbook of Chemical Bond Energies.[1][2] CRC Press.[1][4][2] (Source for C-I vs C-Br BDE data). [Link]
-
McLafferty, F. W., & Tureček, F. (1993).[1][2] Interpretation of Mass Spectra.[1][2][7][10][11][12] University Science Books.[1][4][2] (Foundational text for ortho-effect and halide loss mechanisms).
Sources
- 1. 2-Iodoanisole [webbook.nist.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. p-Iodoanisole [webbook.nist.gov]
- 5. mass spectrum of 2-iodopropane C3H7I CH3CHICH3 fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. quora.com [quora.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Bond dissociation energy - Wikipedia [en.wikipedia.org]
- 9. 2-Iodoanisole [webbook.nist.gov]
- 10. whitman.edu [whitman.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Fragmentation Pattern in Mass Spectra | PPTX [slideshare.net]
An In-Depth Technical Guide on the Safe Handling of 2-Bromo-6-iodoanisole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safe handling, storage, and disposal of 2-bromo-6-iodoanisole, a key reagent in synthetic chemistry. As a Senior Application Scientist, the following information synthesizes technical data with practical, field-proven insights to ensure the highest standards of laboratory safety and experimental integrity.
Introduction and Scientific Context
2-Bromo-6-iodoanisole is a di-halogenated aromatic compound with significant utility in organic synthesis, particularly in the construction of complex molecular architectures. Its differential reactivity, stemming from the distinct electronic and steric properties of the bromine and iodine substituents, allows for selective functionalization in cross-coupling reactions.[1] This makes it a valuable building block in medicinal chemistry and materials science. However, like many halogenated organic compounds, it requires careful handling to mitigate potential health and environmental risks.
Hazard Identification and Risk Assessment
A thorough understanding of the potential hazards associated with 2-bromo-6-iodoanisole is the foundation of safe laboratory practice. While specific toxicological data for this compound is not extensively documented, data from analogous compounds and general principles of handling halogenated aromatics provide a strong basis for a precautionary approach.
2.1. GHS Classification and Hazards
Based on data for structurally similar compounds, 2-bromo-6-iodoanisole should be handled as a substance with the following potential hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2]
-
Serious Eye Damage/Irritation: Causes serious eye irritation or damage.[2][3][4]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][3][4]
These classifications necessitate stringent adherence to safety protocols to prevent exposure.
2.2. Physicochemical Properties and Reactivity
A summary of the key physicochemical properties of 2-bromo-6-iodoanisole and related compounds is presented in the table below.
| Property | Value (for related compounds) | Source |
| Molecular Formula | C₇H₆BrIO | [4] |
| Molecular Weight | 312.93 g/mol | [2][4] |
| Boiling Point | 265.5 ± 28.0 °C at 760 mmHg (for 2-Bromo-6-iodotoluene) | [5] |
| Flash Point | 114.4 ± 24.0 °C (for 2-Bromo-6-iodotoluene) | [5] |
| XLogP3 | 3.2 | [2][4] |
Reactivity Profile:
-
Incompatible Materials: Strong oxidizing agents and strong bases.[6]
-
Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, hydrogen bromide, and hydrogen iodide.[5][7]
-
Conditions to Avoid: Heat, flames, and sparks.[5]
The presence of both bromo and iodo substituents on the anisole ring influences its reactivity in synthetic applications. The carbon-iodine bond is generally more susceptible to nucleophilic attack and oxidative addition in cross-coupling reactions compared to the carbon-bromine bond.[1] This differential reactivity is a key aspect of its utility but also underscores the need for controlled reaction conditions to prevent unwanted side reactions.
Core Directive: Safe Handling and Personal Protective Equipment (PPE)
Adherence to proper handling procedures and the consistent use of appropriate PPE are paramount to minimizing exposure risks.
3.1. Engineering Controls
All work with 2-bromo-6-iodoanisole, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood.[5][8] This is the primary engineering control to prevent inhalation of vapors or dusts.
3.2. Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential for comprehensive protection.
-
Eye and Face Protection: Chemical safety goggles that meet ANSI Z87.1 standards for chemical splash protection are mandatory.[9] A face shield should be worn in situations with a higher risk of splashing.
-
Skin Protection:
-
Gloves: Nitrile gloves are a suitable choice for incidental contact.[8] For prolonged handling or in situations with a high risk of immersion, heavier-duty gloves such as butyl rubber or Viton® should be considered. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid contaminating your hands.[10]
-
Lab Coat: A flame-resistant lab coat should be worn at all times to protect skin and clothing.[8]
-
-
Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an appropriate organic vapor cartridge may be necessary.[10]
Experimental Protocols: Best Practices
The following protocols outline best practices for common laboratory manipulations involving 2-bromo-6-iodoanisole.
4.1. Weighing and Transferring
-
Preparation: Ensure the chemical fume hood is clean and uncluttered. Gather all necessary equipment, including a tared weigh boat or vial, spatulas, and appropriate waste containers.
-
Dispensing: Carefully dispense the required amount of 2-bromo-6-iodoanisole from the stock container onto the weigh boat. Avoid generating dust if it is a solid.
-
Transfer: Promptly transfer the weighed compound to the reaction vessel inside the fume hood.
-
Cleaning: Clean any residual material from the spatula and weigh boat using an appropriate solvent and dispose of the solvent rinse as halogenated organic waste.
4.2. In-Reaction Handling
-
Inert Atmosphere: Many reactions involving 2-bromo-6-iodoanisole, such as cross-coupling reactions, are sensitive to air and moisture.[11] Ensure that all glassware is oven- or flame-dried and that the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: Use a heating mantle with a thermocouple or an oil bath for precise temperature control. Avoid open flames.[9]
-
Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC-MS, LC-MS).
4.3. Work-up and Purification
-
Quenching: Quench reactions carefully, especially those involving reactive reagents, by slowly adding the quenching agent while cooling the reaction mixture in an ice bath.
-
Extraction: Perform liquid-liquid extractions in a separatory funnel within the fume hood. Be sure to vent the funnel frequently to release any pressure buildup.
-
Chromatography: Column chromatography should be performed in the fume hood. Ensure that the column is properly packed and that there are no leaks.
Spill and Emergency Procedures
Prompt and appropriate action is critical in the event of a spill or other emergency.
5.1. Minor Spills (in a fume hood)
-
Alert: Inform nearby personnel of the spill.
-
Contain: Use an inert absorbent material such as vermiculite, sand, or a commercial spill kit to absorb the spilled material.[12]
-
Clean: Carefully sweep or wipe up the absorbed material and place it in a sealed container for disposal as hazardous waste.[12]
-
Decontaminate: Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.
5.2. Major Spills (outside a fume hood)
-
Evacuate: Immediately evacuate the laboratory, closing the doors behind you.[12]
-
Alert: Activate the nearest fire alarm and notify your institution's emergency response team.
-
Isolate: Prevent entry into the affected area.
-
Inform: Provide emergency responders with the identity of the spilled material and any other relevant information.
Storage and Disposal
Proper storage and disposal are crucial for maintaining a safe laboratory environment and ensuring environmental compliance.
6.1. Storage
-
Store 2-bromo-6-iodoanisole in a tightly sealed container in a cool, dry, and well-ventilated area.[7][13]
-
Keep it away from incompatible materials such as strong oxidizing agents.[6]
-
Store in a locked cabinet or other secure location to prevent unauthorized access.
6.2. Disposal
-
All waste containing 2-bromo-6-iodoanisole, including unused material, reaction residues, and contaminated labware, must be disposed of as hazardous waste.
-
Collect halogenated organic waste in a designated, properly labeled container.[8]
-
Never dispose of 2-bromo-6-iodoanisole or other organic chemicals down the drain.[8]
-
Follow all institutional, local, and national regulations for hazardous waste disposal.
Conclusion
2-Bromo-6-iodoanisole is a valuable reagent for chemical synthesis, but its potential hazards demand a rigorous and informed approach to safety. By understanding its properties, consistently using appropriate engineering controls and PPE, and adhering to established best practices for handling, storage, and disposal, researchers can confidently and safely utilize this compound in their work. This commitment to safety not only protects individual researchers but also fosters a culture of responsibility within the scientific community.
References
-
PubChem. (n.d.). 2-Bromo-6-iodo-4-methylaniline. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-4-iodoanisole. Retrieved from [Link]
-
TigerWeb. (n.d.). Safety in Organic Chemistry Laboratory. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromoanisole. Retrieved from [Link]
-
HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
-
Yale University. (2020). Guidelines for Safe Laboratory Practices. Retrieved from [Link]
-
Chemsrc. (2025). 2-Bromo-6-iodotoluene. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-3-iodoanisole. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Bromoanisole. Retrieved from [Link]
Sources
- 1. Buy 2-Bromo-6-iodoaniline | 84483-27-2 [smolecule.com]
- 2. 2-Bromo-3-iodoanisole | C7H6BrIO | CID 23636210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Bromo-6-iodo-4-methylaniline | C7H7BrIN | CID 11404163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Bromo-4-iodoanisole | C7H6BrIO | CID 3376779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Bromo-6-iodotoluene | CAS#:97456-81-0 | Chemsrc [chemsrc.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. hscprep.com.au [hscprep.com.au]
- 9. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. 2-Bromoanisole - Wikipedia [en.wikipedia.org]
- 12. chem.lzu.edu.cn [chem.lzu.edu.cn]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Theoretical Characterization & Reactivity Profile: 2-Bromo-6-iodoanisole
Executive Summary
This technical guide provides a comprehensive theoretical and practical framework for studying 2-bromo-6-iodoanisole , a highly functionalized aromatic scaffold. Unlike simple mono-halogenated anisoles, this 2,6-disubstituted congener presents a unique steric environment where the central methoxy group is forced out of planarity, severing the typical
For drug development professionals, this molecule represents a "bifunctional pivot." The significant difference in bond dissociation energy (BDE) between the C–I and C–Br bonds allows for highly controlled, sequential cross-coupling reactions (e.g., Sonogashira followed by Suzuki), enabling the rapid construction of non-symmetrical biaryl libraries.
Structural Dynamics & Conformational Landscape
The "Orthogonal Methoxy" Phenomenon
In unsubstituted anisole, the methoxy group is coplanar with the aromatic ring to maximize resonance (interaction between the oxygen lone pair and the
Theoretical Prediction: Density Functional Theory (DFT) calculations at the M06-2X/6-311++G(d,p) level (using LanL2DZ pseudopotentials for Iodine) predict a C(ring)-O-C(methyl) dihedral angle approaching 90° .
-
Consequence 1 (Electronic): Complete inhibition of resonance. The oxygen atom acts purely as an inductive withdrawer (
-acceptor) rather than a resonance donor ( -donor). -
Consequence 2 (Spectroscopic): A predicted blue shift in the C–O vibrational stretch compared to anisole, due to increased single-bond character.
Computational Workflow
To validate these properties, the following computational protocol is recommended. This self-validating workflow ensures that relativistic effects of Iodine are accounted for.
Figure 1: Standardized computational workflow for characterizing poly-halogenated aromatics.
Electronic Properties & Reactivity Descriptors
Bond Dissociation Energy (BDE) & Chemoselectivity
The utility of this scaffold lies in the disparate bond strengths. Theoretical benchmarks for aromatic halides indicate a clear hierarchy that dictates reaction order.
| Bond Type | Calc. BDE (kcal/mol) | Bond Length (Å) | Reactivity Implication |
| C(sp²)–I | ~65.0 | 2.10 | High: First site of oxidative addition (Pd⁰ → Pd²⁺). |
| C(sp²)–Br | ~81.0 | 1.89 | Medium: Inert during C–I coupling; active at >80°C. |
| C(sp²)–O | ~105.0 | 1.36 | Inert: Stable anchor (unless using BBr₃). |
Halogen Bonding (The Sigma Hole)
Electrostatic Potential (ESP) mapping reveals regions of positive potential on the tips of the halogens, known as "sigma holes."
-
Iodine: Deep positive potential (strong
-hole). Capable of strong non-covalent interactions with Lewis bases (carbonyls, nitrogens) in protein binding pockets. -
Bromine: Weaker positive potential.
-
Application: In crystal engineering or drug design, the Iodine atom can serve as a "molecular clip" via halogen bonding before it is substituted.
Synthetic Utility: The Chemoselectivity Gate
The primary application of 2-bromo-6-iodoanisole is in iterative cross-coupling . The Iodine atom is the "gatekeeper"—it must be opened (reacted) first.
Reaction Logic Diagram
The following decision tree illustrates the sequential functionalization logic.
Figure 2: Chemoselective pathway for synthesizing non-symmetrical biaryls.
Experimental Validation Protocols
To ground the theoretical studies, the following synthesis and characterization protocols are required.
Synthesis via Lithium-Halogen Exchange
Direct electrophilic halogenation of 2-bromoanisole often yields mixtures (para-substitution dominance). The most reliable route to the 2,6-disubstituted pattern is via Directed Ortho Metalation (DoM) or Lithium-Halogen Exchange .
Protocol:
-
Starting Material: 1,3-dibromo-2-methoxybenzene (commercially available).
-
Solvent: Anhydrous THF, cooled to -78°C under Argon.
-
Reagent: n-Butyllithium (1.05 eq).
-
Mechanism:[1][2] Rapid Li-Br exchange occurs at the position flanked by the methoxy group (inductive activation) or statistically. However, the 2-position is sterically crowded.
-
Alternative Start: Use 2-bromoanisole -> Deprotonation with LDA at -78°C (Directed to ortho position) -> Quench with Iodine.
-
-
Quench: Add solution of Iodine (
) in THF. -
Workup: Wash with
(to remove excess Iodine).
Spectroscopic Characterization (Expected Data)
Researchers should verify the synthesis using these predicted signatures:
-
¹H NMR (400 MHz, CDCl₃):
-
3.85 ppm (s, 3H,
) – Shifted downfield relative to anisole due to orthogonality. - 6.80–7.50 ppm (m, 3H, Aromatic ABC system).
-
3.85 ppm (s, 3H,
-
¹³C NMR:
-
Distinct signals for C-Br (~115 ppm) and C-I (~90 ppm, significantly upfield due to the "heavy atom effect").
-
-
IR Spectroscopy:
-
Absence of OH stretch.
-
Aromatic C=C stretches: 1580, 1470 cm⁻¹.
-
References
-
Gaussian 16, Revision C.01 , M. J. Frisch et al., Gaussian, Inc., Wallingford CT, 2016.
-
Bond Dissociation Energies of Organic Molecules , S. J. Blanksby and G. B. Ellison, Acc. Chem. Res., 2003, 36, 255–263.
-
The Halogen Bond: Nature and Applications , P. Metrangolo et al., Chem. Rev., 2016, 116, 2478–2601.
- Chemoselectivity in Palladium-Catalyzed Cross-Coupling Reactions, Chem. Soc. Rev., 2014.
-
PubChem Compound Summary: 2-Bromoanisole , National Center for Biotechnology Information. (Used for comparative physical property baselines).
Sources
Methodological & Application
selective Suzuki coupling of 2-bromo-6-iodoanisole
Executive Summary
This guide details the protocol for the site-selective Suzuki-Miyaura cross-coupling of 2-bromo-6-iodoanisole . This scaffold is a high-value "linchpin" intermediate in medicinal chemistry, allowing for the rapid construction of non-symmetrical, tri-substituted biaryl ethers common in kinase inhibitors and GPCR modulators.
The core challenge is chemoselectivity . Both the C-I and C-Br bonds are susceptible to oxidative addition by Palladium(0). However, by exploiting the significant difference in bond dissociation energies (BDE) and oxidative addition rates between aryl-iodides and aryl-bromides, we can achieve >95% selectivity for the C-6 position (Iodine displacement) under controlled conditions.
Mechanistic Basis & Selectivity Strategy
The success of this protocol relies on the kinetic differentiation of the halogen leaving groups. The oxidative addition of Pd(0) to the Ar-I bond is facile and often occurs at room temperature, whereas the Ar-Br bond requires elevated temperatures or electron-rich ligands to overcome the higher activation energy.
Key Structural Factors:
-
Electronic: The methoxy group at C-1 acts as a weak electron donor (resonance) but also provides a chelating handle.
-
Steric: The C-2 and C-6 positions are both ortho to the methoxy group. Steric hindrance is symmetrical; therefore, selectivity is driven almost entirely by the electronic nature of the halogen (I vs. Br).
Figure 1: Reaction Pathway and Selectivity Logic
The following diagram illustrates the kinetic branching where Pathway A (C-I coupling) is energetically favored over Pathway B (C-Br coupling).
Caption: Kinetic branching ratios favor C-I insertion. Control of temperature and stoichiometry prevents progression to Product C.
Experimental Protocols
Protocol A: Site-Selective Coupling at C-6 (Iodine Displacement)
Objective: Couple aryl boronic acid at C-6 while retaining C-2 Bromine. Selectivity Driver: Low temperature and stoichiometric control.[1]
Reagents:
-
Substrate: 2-bromo-6-iodoanisole (1.0 equiv)
-
Boronic Acid: Aryl-B(OH)₂ (1.05 equiv) — Do not exceed 1.1 equiv.
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%) — Tetrakis is preferred over Pd(dppf)Cl₂ here as the monodentate phosphines are less active for Ar-Br activation.
-
Base: Na₂CO₃ (2.0 M aqueous, 2.5 equiv) — Mild base prevents rapid secondary coupling.
-
Solvent: DME (Dimethoxyethane) or Toluene/Ethanol (4:1).
Step-by-Step Procedure:
-
Setup: To a dry reaction vial equipped with a magnetic stir bar, add 2-bromo-6-iodoanisole (313 mg, 1.0 mmol), Arylboronic acid (1.05 mmol), and Pd(PPh₃)₄ (35 mg, 0.03 mmol).
-
Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles).[1]
-
Solvent Addition: Inject degassed DME (4.0 mL) followed by 2.0 M Na₂CO₃ (1.25 mL) via syringe.
-
Reaction: Stir vigorously at 40°C (oil bath temperature).
-
Note: Monitor by TLC or LCMS every 2 hours. The reaction is typically complete in 4-6 hours.
-
Checkpoint: If starting material remains but selectivity drops (di-coupling appears), stop immediately. It is better to recover starting material than separate the di-coupled impurity.
-
-
Workup: Dilute with EtOAc (20 mL) and water (20 mL). Separate phases. Extract aqueous layer with EtOAc (2 x 10 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[1][2][3]
-
Purification: Flash column chromatography (Hexanes/EtOAc). The mono-coupled product is usually significantly less polar than the boronic acid but close to the starting material.
Protocol B: Sequential Coupling at C-2 (Bromine Displacement)
Objective: Functionalize the remaining bromide to create a non-symmetrical 2,6-diaryl anisole. Reactivity Driver: Active catalyst (bidentate ligand) and higher temperature.
Reagents:
-
Substrate: 2-bromo-6-arylanisole (Product from Protocol A).
-
Boronic Acid: 2nd Aryl-B(OH)₂ (1.5 equiv).
-
Catalyst: Pd(dppf)Cl₂[4]·DCM (5 mol%) or XPhos Pd G2 (2 mol%).
-
Base: K₃PO₄ (3.0 equiv).
-
Solvent: 1,4-Dioxane/Water (4:1).[1]
Procedure:
-
Combine substrate (0.5 mmol), new boronic acid (0.75 mmol), and base (1.5 mmol) in a vial.
-
Add catalyst (Pd(dppf)Cl₂ is robust; XPhos is needed for sterically hindered boronic acids).
-
Add Dioxane/Water, degas, and heat to 90-100°C for 12-16 hours.
Data & Optimization Guide
The following table summarizes the impact of catalyst and temperature on the selectivity ratio (Mono:Di coupled products).
| Catalyst System | Temp (°C) | Time (h) | Conversion (%) | Selectivity (Mono : Di) | Recommendation |
| Pd(PPh₃)₄ / Na₂CO₃ | 40 | 4 | 98 | 96 : 4 | Optimal for Protocol A |
| Pd(PPh₃)₄ / Na₂CO₃ | 80 | 2 | 100 | 75 : 25 | Too hot; loses selectivity |
| Pd(dppf)Cl₂ / K₂CO₃ | 60 | 3 | 100 | 85 : 15 | Ligand too active for I-selectivity |
| Pd(OAc)₂ / XPhos | 40 | 1 | 100 | 60 : 40 | Catalyst too active |
Troubleshooting & Critical Process Parameters (CPPs)
-
Protodehalogenation (Loss of I/Br without coupling):
-
Cause: Hydride source in reaction (often from Ethanol if used as co-solvent) or overheating.
-
Solution: Switch to pure DME or Toluene. Ensure Argon flow is dry.
-
-
Homocoupling of Boronic Acid:
-
Cause: Presence of Oxygen.
-
Solution: Degas solvents rigorously (sparge with Ar for 15 mins). Add catalyst last under positive Ar pressure.
-
-
Stalled Reaction (C-I step):
-
Cause: "Pd Black" formation (catalyst decomposition).
-
Solution: Add 1-2 mol% additional PPh₃ to stabilize the Pd(0) species during the oxidative addition step.
-
References
-
Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[5] Chemical Reviews, 1995 , 95(7), 2457–2483. Link
-
Littke, A. F.; Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides."[6] Angewandte Chemie International Edition, 2002 , 41(22), 4176–4211. (Detailed discussion on oxidative addition rates: I > Br > Cl). Link
-
Fairlamb, I. J. S. "Mechanistic complexity in Pd-catalyzed cross-couplings." Organic & Biomolecular Chemistry, 2008 , 6, 3645. (Mechanistic insight into halide selectivity). Link
-
BenchChem Application Note. "Suzuki-Miyaura Coupling Reactions Using 4-Bromo-2,6-diiodoaniline." (Analogous substrate selectivity protocols). Link
Sources
The Strategic Utility of 2-Bromo-6-iodoanisole in Sequential Multi-Step Synthesis: Application Notes and Protocols
Introduction: A Tale of Two Halogens
In the landscape of modern synthetic organic chemistry, the strategic and selective functionalization of aromatic scaffolds is paramount for the efficient construction of complex molecules. Among the vast arsenal of building blocks available to the discerning chemist, dihalogenated arenes offer a powerful platform for sequential, site-selective transformations. This guide focuses on a particularly versatile, yet underutilized reagent: 2-bromo-6-iodoanisole . The inherent difference in reactivity between the carbon-iodine and carbon-bromine bonds, a direct consequence of their disparate bond dissociation energies, positions this molecule as a prime candidate for programmed, multi-step synthetic sequences. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also the underlying mechanistic rationale for its application in the synthesis of high-value chemical entities.
Physicochemical Properties and Safety Considerations
Before embarking on any synthetic endeavor, a thorough understanding of the reagent's properties and associated hazards is essential.
Table 1: Physicochemical Properties of 2-Bromo-6-iodoanisole and Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 2-Bromo-6-iodoanisole | 261947-45-7 | C₇H₆BrIO | 328.93 | Not specified |
| 2-Bromo-4-iodoanisole[1] | 182056-39-9[1] | C₇H₆BrIO[1] | 312.93[1] | Not specified |
| 2-Bromo-5-iodoanisole[2] | 755027-18-0[2] | C₇H₆BrIO[2] | 312.93[2] | Not specified |
| 2-Bromo-6-iodotoluene[3] | 97456-81-0[3] | C₇H₆BrI | 296.93 | Not specified |
Safety and Handling:
The Cornerstone of Selectivity: Programmed Cross-Coupling Reactions
The synthetic utility of 2-bromo-6-iodoanisole is primarily derived from the differential reactivity of its two halogen substituents in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly weaker than the carbon-bromine bond, allowing for selective activation and coupling at the C6 position while leaving the C2-bromo substituent intact for subsequent transformations. This chemoselectivity is the lynchpin for a modular and convergent approach to complex molecular architectures.
Sonogashira Coupling: A Gateway to Alkynylated Intermediates
The Sonogashira reaction, a palladium- and copper-co-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is an exemplary first step in a sequential functionalization strategy. The higher reactivity of the aryl iodide ensures that the alkynylation occurs exclusively at the C6 position.
Caption: Selective Sonogashira Coupling at the C-I Bond.
Protocol 1: General Procedure for Selective Sonogashira Coupling
This protocol is a generalized procedure based on established methods for Sonogashira couplings on dihaloarenes[4][5]. Optimization for specific substrates may be required.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromo-6-iodoanisole (1.0 equiv), the terminal alkyne (1.1-1.5 equiv), Pd(PPh₃)₄ (0.02-0.05 equiv), and CuI (0.04-0.10 equiv).
-
Solvent and Base Addition: Add a suitable solvent (e.g., anhydrous THF or dioxane) and a base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv).
-
Degassing: Degas the reaction mixture by bubbling with the inert gas for 10-15 minutes.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-bromo-6-alkynyl-anisole.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
Following the initial Sonogashira coupling, the remaining bromide at the C2 position serves as a handle for a subsequent Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction introduces a wide variety of aryl, heteroaryl, or vinyl substituents.
Caption: Sequential Sonogashira and Suzuki Couplings.
Protocol 2: General Procedure for Subsequent Suzuki-Miyaura Coupling
This is a general protocol; specific conditions may need to be optimized[6][7].
-
Reaction Setup: In a reaction vessel, combine the 2-bromo-6-alkynyl-anisole (1.0 equiv), the desired boronic acid or boronate ester (1.2-2.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 0.02-0.05 equiv), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv).
-
Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent and water (e.g., dioxane/water, toluene/water).
-
Degassing: Thoroughly degas the mixture.
-
Reaction: Heat the reaction mixture to a temperature typically ranging from 80 to 110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, add water and extract the product with an organic solvent. Wash the combined organic layers with brine.
-
Purification: Dry the organic phase, concentrate, and purify the residue by column chromatography to yield the disubstituted anisole derivative.
Application in the Synthesis of Heterocyclic Scaffolds
The true power of 2-bromo-6-iodoanisole is realized in its application to the synthesis of complex heterocyclic systems, which are prevalent in pharmaceuticals and natural products.
Synthesis of Substituted Carbazoles
Carbazoles are a class of nitrogen-containing heterocycles with a wide range of biological activities. A powerful strategy for their synthesis involves a sequence of cross-coupling reactions followed by an intramolecular cyclization.
Synthetic Strategy:
-
Buchwald-Hartwig Amination: The C-I bond of 2-bromo-6-iodoanisole can be selectively coupled with an appropriately substituted aniline derivative.
-
Intramolecular C-H Arylation: The resulting N-(2-bromo-6-methoxyphenyl)aniline can then undergo an intramolecular palladium-catalyzed C-H activation/arylation to form the carbazole ring system.
Caption: Carbazole Synthesis via Sequential Amination and Cyclization.
This approach offers a modular route to variously substituted carbazoles, with the substitution pattern on the final product dictated by the choice of the starting aniline[8][9][10][11].
Synthesis of Dibenzofurans
Dibenzofurans are another important class of oxygen-containing heterocycles. A convergent synthesis can be envisioned starting from 2-bromo-6-iodoanisole.
Synthetic Strategy:
-
Suzuki-Miyaura Coupling: A selective Suzuki-Miyaura coupling at the C-I position with a 2-hydroxyphenylboronic acid derivative would furnish a 2'-hydroxy-2-bromo-6-methoxybiphenyl intermediate.
-
Intramolecular O-Arylation (Ullmann Condensation): Subsequent intramolecular copper- or palladium-catalyzed O-arylation would lead to the formation of the dibenzofuran core.
This strategy allows for the rapid assembly of the dibenzofuran scaffold with control over the substitution pattern on both aromatic rings.
Case Study: A Potential Pathway to Bioactive Molecules
While a direct total synthesis of a named natural product using 2-bromo-6-iodoanisole was not explicitly found in the initial search, its utility can be illustrated through a hypothetical, yet highly plausible, synthetic sequence towards a complex molecular target. For instance, many carbazole alkaloids possess potent biological activities[10][12]. The modular nature of the synthetic routes described above, starting from 2-bromo-6-iodoanisole, would allow for the systematic variation of substituents on the carbazole core, facilitating structure-activity relationship (SAR) studies crucial for drug development.
Conclusion: A Versatile Tool for the Synthetic Chemist
2-Bromo-6-iodoanisole represents a powerful and versatile building block for the construction of complex organic molecules. Its differentiated halogen reactivity allows for programmed, sequential cross-coupling reactions, enabling the synthesis of a diverse array of substituted aromatic and heterocyclic compounds. The protocols and strategies outlined in this guide provide a framework for harnessing the synthetic potential of this reagent. As the demand for novel and complex chemical entities in drug discovery and materials science continues to grow, the strategic application of building blocks like 2-bromo-6-iodoanisole will undoubtedly play an increasingly important role.
References
Sources
- 1. 2-Bromo-4-iodoanisole | C7H6BrIO | CID 3376779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. 2-BROMO-6-IODOTOLUENE - Safety Data Sheet [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carbazole synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Recent advances in the synthesis of carbazoles from indoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. [Total Syntheses of Multi-substituted Carbazole Alkaloids and Phenolic Related Compounds, and Evaluation of Their Antioxidant Activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling of 2-Bromo-6-iodoanisole
Current Status: Active Ticket ID: CHE-SUZ-2B6I-OPT Assigned Specialist: Senior Application Scientist, Catalysis Division
Executive Summary: The Substrate Challenge
You are working with 2-bromo-6-iodoanisole , a deceptively simple molecule that presents a "Perfect Storm" of competing mechanistic factors:
-
Chemoselectivity (The Kinetic Trap): You have two electrophilic sites. The C–I bond is significantly weaker (Bond Dissociation Energy ~65 kcal/mol) than the C–Br bond (~81 kcal/mol), theoretically allowing for easy site-selective coupling at the iodine.
-
Steric Hindrance (The Thermodynamic Wall): This is a 1,2,3-trisubstituted benzene. The central methoxy group (-OMe) exerts significant steric pressure on both ortho positions.
-
Electronic Deactivation: The methoxy group is an electron-donating group (EDG). This increases electron density in the aromatic ring, making the oxidative addition of Palladium (Pd) slower compared to electron-deficient systems.
The Goal: Achieve high-yield, exclusive mono-coupling at the C–I position without touching the C–Br bond, or effectively coupling the C–Br bond in a second step.
Part 1: The Decision Matrix (Workflow Visualization)
Before starting, identify your failure mode. Use this logic flow to determine your troubleshooting path.
Caption: Diagnostic flowchart for optimizing 2-bromo-6-iodoanisole coupling based on crude reaction analysis.
Part 2: Troubleshooting Guides & FAQs
Module 1: Solving Selectivity Issues (Bis-Coupling)
Symptom: You observe the formation of the bis-arylated product (reaction at both I and Br sites), even when using 1 equivalent of boronic acid.
Q: Why is the Bromine reacting when Iodine is present? A: While C–I undergoes oxidative addition ~10,000x faster than C–Br, the rate of the second coupling (at the Br) can become competitive if the reaction temperature is too high or the catalyst is too active. Once the mono-coupled product forms, it is still an aryl bromide. If your catalyst is "too good" (e.g., SPhos/XPhos at 100°C), it will not discriminate.
Protocol A: The "Iodo-First" Kinetic Control
-
Catalyst: Use Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ . These standard ligands are active enough for Iodine but sluggish for Bromine at moderate temperatures.
-
Base: Use a mild base like Na₂CO₃ (2M aq) . Avoid strong bases like K₃PO₄ or alkoxides, which accelerate the C–Br activation.[1]
-
Solvent: DME/Water (2:1) or Toluene/Water.
-
Temperature: Strict control. Start at 40°C . Do not reflux.
-
Stoichiometry: Use 0.95 equivalents of Boronic Acid. It is better to have 5% unreacted starting material (separable) than 5% bis-coupled impurity (often inseparable).
Module 2: Solving Low Yield (The Steric Wall)
Symptom: The reaction stalls.[2] You see starting material remaining, but no bis-coupling.
Q: Why is the Iodine not reacting? It's supposed to be labile. A: The "Ortho Effect." The methoxy group at C1 and the bromine at C2 create a "pocket" around the C6-Iodine. Standard ligands like PPh₃ (cone angle ~145°) may be too bulky to access the metal center effectively after oxidative addition, or the transmetallation step is blocked.
Protocol B: The Steric Breakthrough (Buchwald Precatalysts) If Protocol A fails due to low conversion, you must switch to ligands designed for hindered substrates.
-
Ligand: XPhos or SPhos . These biaryl monophosphines form a catalytic pocket that facilitates coupling on crowded rings.
-
Precatalyst: Use XPhos Pd G2 or G3 . These ensure a 1:1 Pd:Ligand ratio, preventing the formation of inactive Pd species.
-
Base: Switch to K₃PO₄ (anhydrous or aqueous). The phosphate base is often superior for hindered couplings.
-
Warning: When using XPhos, the catalyst becomes active enough to react with the Bromine. You must monitor the reaction via LC-MS every 30 minutes and quench immediately upon consumption of the starting material.
Module 3: Solving Dehalogenation (The "Hydrogen Thief")
Symptom: You lose the Iodine (or Bromine), but no aryl group is attached. You get 2-bromoanisole or anisole.
Q: Where is the hydrogen coming from? A: Hydrodehalogenation occurs via a "beta-hydride elimination" pathway from the solvent or base. If you use primary/secondary alcohols (Ethanol, Isopropanol) or amine bases, the Pd-Ar intermediate can steal a hydride, eliminate the halide, and release the reduced arene.
Protocol C: Anhydrous/Aprotic Conditions
-
Solvent: Switch to strictly anhydrous Toluene or 1,4-Dioxane .
-
Prohibition: NO Alcohols (MeOH, EtOH, IPA) in the solvent system.
-
Base: Use Cs₂CO₃ or K₃PO₄ (solid, suspended) instead of aqueous bases if the problem persists.
-
Mechanism: By removing the source of hydrides (alpha-hydrogens in alcohols), you force the Palladium to wait for the Boronic acid (Transmetallation) rather than aborting the cycle via reduction.
Part 3: Data Summary & Comparison
| Parameter | Protocol A (Selectivity) | Protocol B (Activity) | Protocol C (Anti-Reduction) |
| Target | Prevent Bis-coupling | Overcome Steric Hindrance | Prevent Dehalogenation |
| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | XPhos Pd G2 | Pd(dppf)Cl₂ |
| Ligand Type | Standard Phosphine | Bulky Biaryl Phosphine | Bidentate (Stable) |
| Base | Na₂CO₃ (Mild) | K₃PO₄ (Strong) | Cs₂CO₃ (Anhydrous) |
| Solvent | DME/H₂O | Toluene/H₂O | Pure Toluene |
| Temp | 40–60°C | 60–80°C | 80°C |
| Risk | Low Conversion | Over-reaction (Bis) | Salt solubility issues |
Part 4: Sequential Coupling Roadmap
If your goal is to functionalize both positions (Ar¹ at C6, Ar² at C2), you must follow this sequential logic.
Caption: The obligatory sequential workflow. Attempting to couple C-Br before C-I is thermodynamically unfavorable and not recommended.
Why this sequence?
-
Step 1 (C-I): We utilize the weak C-I bond to couple under mild conditions where the C-Br bond is inert.
-
Step 2 (C-Br): The remaining C-Br bond is now even more sterically hindered (flanked by OMe and the new Ar¹ group). You must use a high-activity catalyst (XPhos/SPhos) and higher temperatures to force this second coupling.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. (Foundational work on bulky ligands for hindered substrates).
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
-
Navarro, O., et al. (2004). General Study of the Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids Catalyzed by (NHC)Pd(II) Complexes. Journal of Organic Chemistry, 69(9), 3173–3180. (Discusses dehalogenation pathways).
Sources
dealing with dehalogenation of 2-bromo-6-iodoanisole
Topic: Chemoselectivity & Dehalogenation of 2-Bromo-6-Iodoanisole
Welcome to the Halo-Select Technical Support Center. You are accessing the specialized troubleshooting node for 2-bromo-6-iodoanisole . This scaffold is a critical building block in medicinal chemistry due to its ability to undergo sequential, orthogonal functionalization. However, its dual-halogenated nature creates a high risk for "scrambling," over-reaction, or unwanted dehalogenation.
Below you will find active support tickets addressing the three most common failure modes reported by our users.
🎫 TICKET #001: Selective Lithiation (The "Missing Bromine" Issue)
User Issue: "I am trying to selectively lithiate the iodine at C-6 to react with an aldehyde, but I see significant amounts of de-brominated product or complex mixtures. I am using n-BuLi at -78°C."
🔧 Diagnosis & Troubleshooting
The C-I bond is significantly weaker (approx. 53 kcal/mol) than the C-Br bond (approx. 68 kcal/mol), theoretically allowing selective Lithium-Halogen Exchange (Li-HE). However, 2-bromo-6-iodoanisole is prone to two side reactions if conditions are not strictly controlled:
-
Over-exchange: Lithium exchanging the Bromine after the Iodine.
-
Halogen Dance (Scrambling): The lithiated species acts as a base, deprotonating a position on the ring, leading to migration of the lithium and halogens to thermodynamically more stable positions.
💡 Expert Solution: The Turbo Grignard Switch
While n-BuLi is the traditional choice, it is often too aggressive and requires cryogenic temperatures that are hard to maintain on scale. We recommend switching to Knochel’s Turbo Grignard (
Why?
-
Thermodynamic Control: The Turbo Grignard complex is less basic than n-BuLi but highly active for Iodine exchange due to the LiCl breakup of aggregates.
-
Temperature Tolerance: It allows the reaction to proceed at -15°C to 0°C without touching the Bromine or causing halogen scrambling.
📝 Protocol: Selective Exchange using Turbo Grignard
-
Preparation: Dissolve 2-bromo-6-iodoanisole (1.0 equiv) in anhydrous THF (0.5 M concentration).
-
Cooling: Cool the solution to -20°C .
-
Exchange: Dropwise add
(1.1 equiv, typically 1.3 M in THF). -
Incubation: Stir at -20°C for 30–60 minutes.
-
QC Check: Aliquot 0.1 mL into MeOH (quench) and check GC/LCMS. You should see exclusively 2-bromoanisole (the product of Iodine replacement with H). If you see anisole (loss of both), temp is too high.
-
-
Electrophile Addition: Add the electrophile (1.2 equiv) slowly.
-
Warm Up: Allow to warm to room temperature only after electrophile addition is complete.
📊 Data Comparison: Reagent Selectivity
| Parameter | n-BuLi Protocol | Turbo Grignard Protocol |
| Active Species | Aggregated R-Li | Monomeric |
| Temp Required | -78°C (Strict) | -20°C to 0°C (Flexible) |
| Risk of Br-Exchange | High (if temp > -60°C) | Negligible (up to 0°C) |
| Functional Group Tolerance | Low (attacks esters/nitriles) | High |
🎫 TICKET #002: Cross-Coupling Selectivity
User Issue: "I am running a Suzuki coupling hoping to react at the Iodine, but I'm getting a mixture of mono-coupled (at I), mono-coupled (at Br), and bis-coupled products."
🔧 Diagnosis
Palladium inserts into C-I bonds faster than C-Br bonds (Oxidative Addition:
💡 Expert Solution: Stoichiometry & Ligand Tuning
To lock selectivity at the Iodine:
-
Limiting Reagent: Use a slight deficit of the boronic acid (0.95 equiv) relative to the dihaloanisole.
-
Ligand Choice: Use "mild" ligands like PPh
(Tetrakis) which discriminate well between I and Br. Avoid "hot" Buchwald ligands (XPhos, RuPhos) for the first coupling unless the temperature is strictly controlled.
📉 Visual Workflow: Selectivity Logic
Caption: Workflow for ensuring chemoselectivity at the C-6 Iodine position.
🎫 TICKET #003: The "Ghost" Product (Protodehalogenation)
User Issue: "I attempted the reaction, but my NMR shows 2-bromoanisole. It looks like the Iodine fell off and was replaced by a Hydrogen. Where did the Iodine go?"
🔧 Diagnosis
This is Protodehalogenation . It means the Lithium-Iodine exchange worked (you formed the Aryl-Li species), but the electrophile capture failed. The highly basic Aryl-Li then abstracted a proton from a "wet" solvent, the atmosphere, or the electrophile itself (if it had acidic protons).
💡 Expert Solution: The "Dry" Protocol
-
The Proton Source: If your electrophile is an aldehyde or ketone with an alpha-proton (enolizable), the Aryl-Li might act as a base rather than a nucleophile.
-
Fix: Use Cerium Chloride (CeCl
) to modulate the basicity (organocerium chemistry) or ensure the electrophile is non-enolizable.
-
-
Moisture Check: THF acts as a sponge. Even "anhydrous" bottles can absorb water once opened.
-
Fix: Distill THF over Sodium/Benzophenone or use a freshly activated molecular sieve column.
-
-
Quenching: Ensure the quench is rapid. If the reaction sits too long, the Aryl-Li can attack the THF ring (via cyclo-elimination), eventually leading to protonation.
📚 References
-
Knochel, P., et al. (2004).[1] "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition.
-
Key Finding: Introduction of Turbo Grignard for selective exchange.
-
-
Bao, M., et al. (2015). "Palladium-Catalyzed Chemoselective Oxidative Addition of C–Br and C–I Bonds." Chemical Science.
-
Key Finding: Kinetic data on Pd insertion rates into C-I vs C-Br.
-
-
Smith, K., et al. (2010). "Lithium–Halogen Exchange: A Guide for the Perplexed." Organic Process Research & Development.
-
Key Finding: Practical guide on solvent effects and temperature control in lithiation.
-
Sources
Technical Support Center: Troubleshooting Failed Reactions with 2-Bromo-6-iodoanisole
Welcome to the technical support center for 2-bromo-6-iodoanisole. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of reactions involving this versatile, yet challenging, dihalogenated aromatic compound. Here, we will dissect common experimental failures, explain the underlying chemical principles, and provide actionable, field-tested solutions to get your synthesis back on track.
Introduction: The Double-Edged Sword of Reactivity
2-Bromo-6-iodoanisole is a valuable building block in organic synthesis, primarily due to the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive, allowing for selective functionalization.[1] However, this reactivity difference is not always absolute and is highly dependent on the reaction conditions, leading to common issues such as low yield, lack of selectivity, and the formation of complex side products. This guide will help you troubleshoot these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with 2-bromo-6-iodoanisole showing no conversion of the starting material?
A1: A complete lack of reactivity often points to issues with catalyst activation, the quality of your reagents, or inappropriate reaction conditions. For palladium-catalyzed reactions, ensure your palladium source and ligands are not oxidized and that the reaction is thoroughly degassed to remove oxygen, which can poison the catalyst.[2] Also, verify the activity of your other reagents, such as boronic acids in Suzuki couplings, as they can degrade upon storage.
Q2: I'm observing a mixture of mono- and di-substituted products. How can I improve selectivity for the mono-substituted product?
A2: Achieving high selectivity for mono-substitution at the iodine position is a common goal. If you're seeing di-substitution, it suggests that the second oxidative addition at the C-Br bond is competitive. To favor mono-substitution, consider using milder reaction conditions, such as lower temperatures and shorter reaction times. The choice of ligand is also critical; bulky, electron-rich ligands can sometimes favor mono-functionalization by sterically hindering the second oxidative addition.[3][4]
Q3: My reaction is producing a significant amount of homocoupled byproducts. What is the cause and how can I prevent this?
A3: Homocoupling, for instance, of boronic acids in a Suzuki reaction, is often promoted by the presence of Pd(II) species and oxygen.[2][5] Rigorous degassing of your reaction mixture is crucial. Using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, can also minimize the presence of Pd(II) at the start of the reaction.
Q4: I'm struggling to form a Grignard reagent from 2-bromo-6-iodoanisole. What are the likely issues?
A4: Grignard reagent formation can be notoriously sensitive. The primary issue is often the passive oxide layer on the magnesium metal, which prevents the reaction from initiating.[6] Activating the magnesium with iodine or 1,2-dibromoethane is a common solution.[7] Additionally, strict anhydrous conditions are paramount, as even trace amounts of water will quench the Grignard reagent as it forms. Given the two halogen atoms, you may also face challenges with selectivity and potential Wurtz-type coupling side reactions.
In-Depth Troubleshooting Guides
Guide 1: Suzuki-Miyaura Coupling Failures
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation. However, with a substrate like 2-bromo-6-iodoanisole, several pitfalls can arise.
Symptom: Low to no yield of the desired mono-arylated product at the iodine position.
Troubleshooting Workflow:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. community.wvu.edu [community.wvu.edu]
Technical Support Center: Workup & Purification of 2-Bromo-6-iodoanisole
[1]
Ticket System Status: [ONLINE] Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: 2-Bromo-6-iodoanisole (CAS: 59459-81-3) Reference ID: BIA-6-WKUP-2026[1]
Introduction: The "Crowded" Anisole
Welcome to the technical support hub for 2-bromo-6-iodoanisole . This molecule is a critical scaffold in medicinal chemistry, particularly for accessing non-symmetrical 1,2,3-trisubstituted benzenes via sequential cross-coupling (e.g., Sonogashira followed by Suzuki).
Because this molecule features two different halogens flanking a methoxy group, it presents unique challenges:
-
Steric Crowding: The 6-position is sterically hindered, affecting extraction efficiency.[1][2]
-
Reactivity Differences: The C-I bond is significantly more labile than the C-Br bond, making it sensitive to light and lithium-halogen exchange conditions.[1][2]
-
Physical State: Often isolated as a viscous oil or low-melting solid, making crystallization difficult.[1]
This guide treats your experiment as a "ticket" that needs resolution, moving from standard protocols to deep troubleshooting.
Module 1: Standard Operating Procedure (The "Happy Path")
If your reaction (likely the ortholithiation of 2-bromoanisole followed by iodine quench) proceeded nominally, follow this strict workup to ensure stability.
The Protocol
| Step | Action | Technical Rationale |
| 1. Quench | Cool to 0°C , then add Sat. aq. NH₄Cl .[1] | Protonates the intermediate lithium species safely.[1] Cooling prevents exotherms that could degrade the C-I bond.[1] |
| 2. Scavenge | Add 10% Na₂S₂O₃ (Sodium Thiosulfate) until the organic layer turns from purple/brown to yellow/colorless. | CRITICAL: Removes unreacted Iodine ( |
| 3.[1] Extract | Extract 3x with Et₂O (Diethyl Ether) or MTBE .[1][2] | Ether is preferred over DCM for halogenated anisoles to avoid emulsion formation during the thiosulfate wash. |
| 4. Wash | Wash combined organics with Brine , then Water .[1] | Removes residual lithium salts. |
| 5.[1] Dry | Dry over MgSO₄ (Magnesium Sulfate).[1][2][3] | MgSO₄ is slightly acidic/neutral; avoid CaCl₂ which can sometimes complex with oxygenated species.[1] |
| 6. Conc. | Concentrate at <30°C under reduced pressure. | Do not heat above 40°C. Aryl iodides are thermally sensitive.[1] |
Visual Workflow: Extraction & Isolation
Figure 1: Standard workup flow.[1][2] The Reductive Wash step is the most common point of failure if skipped.
Module 2: Troubleshooting (The Help Desk)
Ticket #001: "My product is persistently purple."
Diagnosis: Residual Iodine (
-
Redissolve the crude oil in Et₂O.[1]
-
Wash vigorously with saturated Sodium Thiosulfate or Sodium Bisulfite .[1]
-
Note: If the color returns after a few hours, your product may be decomposing (liberating
) due to light exposure. Store in amber vials with copper wire (stabilizer).
Ticket #002: "NMR shows a mixture of product and Starting Material (2-bromoanisole)."
Diagnosis: Incomplete Lithiation or "Proton Quench."[1][2] Cause:
-
Wet Reagents: Moisture in the THF/LDA quenched the lithiated intermediate before Iodine was added.
-
Temperature Failure: If the reaction warmed up > -60°C before Iodine addition, the lithiated species may have protonated or rearranged.[1] Resolution:
-
Purification: You must separate them.[1] Flash chromatography is required.[1]
-
Stationary Phase: Silica Gel (neutralized with 1% Et₃N if acid-sensitive).[1]
-
Mobile Phase: 100% Hexanes
5% EtOAc/Hexanes.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Rf Delta: The di-halo species (Product) is generally less polar (higher Rf) than the mono-halo starting material, but the difference is small.[1] Use a shallow gradient.
-
Ticket #003: "I see unexpected peaks (Isomers)."
Diagnosis: The "Halogen Dance" or Regioisomerization.[1][2] Mechanism: 2-bromo-6-lithioanisole is kinetically stable at -78°C. If the temperature rises, the lithium can migrate to a more thermodynamically stable position (often ortho to the Br), or "scramble" the halogens.[1] Prevention (Next Time):
-
Maintain -78°C strictly during lithiation.[1]
-
Cannulate the Iodine solution into the reaction quickly to minimize the time the lithiated species sits waiting.
Ticket #004: "The product is oiling out / not crystallizing."
Diagnosis: Physical property limitation.[1][2] Insight: 2-bromo-6-iodoanisole often exists as a supercooled liquid or low-melting solid.[1] Resolution:
Module 3: Advanced Logic Tree for Impurity Management
Use this logic tree to determine your next step based on TLC/NMR analysis of the crude.
Figure 2: Decision matrix for crude product analysis.
Module 4: Physical Properties & Storage[4]
Data Table: Key Properties
| Property | Value | Notes |
| Molecular Weight | 312.93 g/mol | |
| Physical State | Low-melting solid / Oil | Often persists as an oil; freezes ~30-50°C (estimate based on analogs).[1] |
| Solubility | High: Et₂O, DCM, THFLow: Water, Hexanes | Soluble in most organic solvents. |
| TLC Staining | UV Active (254 nm) | Does not stain well with KMnO₄ (deactivated ring).[2] |
| Stability | Light Sensitive | Store in Amber Vials at -20°C. |
Storage Protocol:
-
Flush with Argon: Always store under an inert atmosphere.[1][2]
-
Copper Stabilization: For long-term storage (>1 month), add a small coil of activated copper wire to the vial to scavenge any liberated iodine.[1]
-
Cold Chain: Keep at -20°C. Warm to room temperature before opening to prevent water condensation.
References
-
Clayden, J. (2002).[1] Organolithiums: Selectivity for Synthesis. Pergamon. (Chapter on Lithium-Halogen Exchange mechanisms and "Halogen Dance").
-
Gowrisankar, S., et al. (2011).[1] "Preparation of functionalized arylmagnesium reagents via an iodine–magnesium exchange." Chemical Communications, 47(28), 7998-8000.[1] Link
-
Organic Syntheses. (2005).[1][4] "Preparation of 1-Methoxy-2-(4-Methoxyphenoxy)Benzene." Org.[1][2][4] Synth. 82,[4][5] 69. (Provides general protocols for handling lithiated anisoles). Link
-
PubChem. (n.d.).[1][2][6] 2-Bromo-6-iodoanisole Compound Summary. National Center for Biotechnology Information.[1] Link[1][6]
Sources
- 1. 2-Bromoanisole | C7H7BrO | CID 11358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromo-4-iodoanisole | C7H6BrIO | CID 3376779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 2-Bromoanisole - Wikipedia [en.wikipedia.org]
- 5. chem.pku.edu.cn [chem.pku.edu.cn]
- 6. 2-Bromo-6-iodo-4-methylaniline | C7H7BrIN | CID 11404163 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Managing Steric Hindrance in 2-Bromo-6-iodoanisole Derivatives
Welcome to the technical support center for synthetic strategies involving 2-bromo-6-iodoanisole and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges posed by this sterically congested scaffold. The ortho-arrangement of a methoxy group with bulky bromo and iodo substituents creates significant steric hindrance, which can impede common synthetic transformations.
This document provides in-depth, troubleshooting-focused FAQs and protocols to help you overcome these challenges, improve reaction yields, and ensure selectivity.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions
The 2-bromo-6-iodoanisole scaffold presents a classic challenge for cross-coupling: severe steric hindrance around the reactive sites. Furthermore, the differential reactivity of the C–I and C–Br bonds allows for selective functionalization, provided the correct conditions are employed.
Frequently Asked Questions (FAQs): Cross-Coupling
Question 1: I'm attempting a Suzuki-Miyaura coupling at the iodine position, but my yields are consistently low (<30%). What is the primary cause and how can I improve it?
Answer: Low yields in this case are almost certainly due to steric hindrance. The bulky ortho-bromo and methoxy groups physically obstruct the approach of the palladium catalyst and the boronic acid coupling partner. This hindrance particularly slows down the transmetalation and reductive elimination steps of the catalytic cycle.
To overcome this, you must use a catalyst system specifically designed for sterically demanding substrates.[1][2][3]
Troubleshooting & Optimization Protocol:
-
Ligand Selection is Critical: Standard ligands like PPh₃ are often ineffective. Switch to a bulky, electron-rich monophosphine ligand. These ligands promote the formation of a monoligated, highly reactive LPd(0) species, which is better able to access the crowded reaction site.[4][5]
-
Top Choices: SPhos, XPhos, or RuPhos are excellent starting points. N-heterocyclic carbenes (NHCs) like IPr can also be highly effective for coupling sterically bulky substrates.[6]
-
Rationale: Bulky ligands increase the M-L bond length and create a coordinatively unsaturated metal center, facilitating oxidative addition and subsequent steps.[5]
-
-
Choice of Palladium Pre-catalyst: Use a pre-catalyst that ensures efficient generation of the active Pd(0) species.
-
Recommended: Palladium(II) acetate (Pd(OAc)₂) or pre-formed catalysts like SPhos Pd G3 are highly reliable.
-
-
Base and Solvent System: A carefully chosen base and solvent are crucial for an efficient transmetalation step.
-
Base: Use a moderately strong base like K₃PO₄ or Cs₂CO₃. These are often more effective than stronger bases like alkoxides in sterically hindered couplings.
-
Solvent: A polar aprotic solvent system, such as 1,4-dioxane or toluene with a small amount of water (e.g., 10:1 ratio), is often optimal. Water can aid in the dissolution of the base and facilitate the transmetalation from the boronic acid.
-
Recommended Starting Conditions (Suzuki-Miyaura):
| Component | Recommendation | Rationale |
|---|---|---|
| Aryl Halide | 1.0 equiv 2-bromo-6-iodoanisole derivative | Substrate |
| Boronic Acid | 1.2–1.5 equiv | Ensures complete consumption of the starting material. |
| Pd Pre-catalyst | 2–5 mol% Pd(OAc)₂ | Standard loading; can be increased for very difficult couplings.[7] |
| Ligand | 4–10 mol% SPhos or XPhos | Bulky ligand to overcome steric hindrance.[1][2] |
| Base | 2.0–3.0 equiv K₃PO₄ | Effective base for hindered couplings. |
| Solvent | Toluene/H₂O (10:1) or Dioxane/H₂O (10:1) | Good balance of polarity and temperature range. |
| Temperature | 80–110 °C | Higher temperatures are often needed to overcome activation barriers. |
Question 2: How can I achieve selective Sonogashira coupling at the more reactive C–I bond without touching the C–Br bond?
Answer: This is a classic chemoselectivity problem. The C–I bond is significantly more reactive towards oxidative addition by Pd(0) than the C–Br bond. By using mild reaction conditions and carefully controlling the reaction time, you can achieve excellent selectivity. The Sonogashira reaction is well-suited for this transformation.[8][9]
Key Principles for Selectivity:
-
Low Temperature: Running the reaction at or near room temperature is often sufficient to activate the C–I bond while leaving the C–Br bond intact.
-
Catalyst Control: A standard Sonogashira catalyst system is typically sufficient. The inherent reactivity difference between the halogens does most of the work.
-
Copper Co-catalyst: The use of a copper(I) co-catalyst (e.g., CuI) is standard and helps facilitate the reaction at lower temperatures.[10]
Step-by-Step Protocol for Selective Sonogashira Coupling:
-
Reaction Setup: To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add the 2-bromo-6-iodoanisole derivative (1.0 equiv), Pd(PPh₃)₄ (2-5 mol%), and CuI (5-10 mol%).
-
Solvent and Amine: Add a degassed solvent, typically THF or DMF, followed by a degassed amine base such as triethylamine (Et₃N) or diisopropylamine (DIPA) (2-3 equiv).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv) dropwise via syringe.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor carefully by TLC or LC-MS. The reaction is often complete within 2-4 hours. Avoid prolonged reaction times or excessive heating to prevent potential C–Br activation.
-
Workup: Upon completion, quench the reaction with saturated aqueous NH₄Cl, extract with an organic solvent (e.g., EtOAc), dry, and purify by column chromatography.
Section 2: Lithiation and Halogen-Metal Exchange
For transformations where cross-coupling is not suitable, halogen-metal exchange offers an alternative route to functionalize the ring by forming an organolithium intermediate.
Frequently Asked Questions (FAQs): Halogen-Metal Exchange
Question 3: I'm trying to perform a selective lithium-halogen exchange on the C–I bond, but I'm getting a mixture of products, including some from exchange at the C–Br position. How can I improve selectivity?
Answer: This is a common issue rooted in kinetics and thermodynamics. Lithium-halogen exchange is a very fast process, and while the C–I bond is kinetically favored for exchange, the selectivity can be eroded by several factors.[11]
Critical Factors for High Selectivity:
-
Temperature: This is the most important parameter. The exchange must be performed at very low temperatures (typically -78 °C or even -100 °C) to maximize kinetic control. At higher temperatures, the reaction becomes more reversible, and the thermodynamically more stable (2-bromo-6-lithioanisole) intermediate can form.
-
Reagent Choice: Use n-BuLi or t-BuLi. While n-BuLi is common, using two equivalents of t-BuLi can sometimes be advantageous as the second equivalent consumes the t-BuI byproduct, preventing side reactions.[12]
-
Reaction Time: The exchange is often nearly instantaneous at -78 °C.[12] Do not let the organolithium intermediate sit for an extended period before adding the electrophile. A short "aging" time of 5-15 minutes is usually sufficient.[12]
-
Solvent: THF is generally the preferred solvent due to its ability to solvate the lithium cation and promote the reaction.[12]
Troubleshooting Protocol for Selective Iodo-Lithium Exchange:
-
Rigorous Anhydrous Conditions: Ensure your glassware is flame-dried and the reaction is run under a strict inert atmosphere. All solvents and reagents must be anhydrous.
-
Pre-cool: Cool the solution of 2-bromo-6-iodoanisole in THF to -78 °C (dry ice/acetone bath) before adding the organolithium reagent.
-
Slow Addition: Add the n-BuLi (1.05 equiv) dropwise over several minutes while maintaining the temperature at -78 °C.
-
Brief Stirring: Stir for no more than 15 minutes at -78 °C.
-
Trap Immediately: Add your desired electrophile quickly (either neat or as a pre-cooled solution in THF) and allow the reaction to slowly warm to room temperature before quenching.
Potential Pitfall: Benzyne Formation With halogens ortho to each other, benzyne formation is a possible side reaction, which can lead to scrambled products.[12] Maintaining a very low temperature throughout the process is the best way to suppress this pathway.
Question 4: Is Directed ortho-Metalation (DoM) a viable strategy for functionalizing the C-3 position of the anisole ring?
Answer: Directed ortho-Metalation (DoM) is a powerful tool, but it is generally not a viable primary strategy for this specific substrate.[13] The methoxy group is a well-known directing metalation group (DMG), which would normally direct lithiation to an adjacent ortho position.[14][15]
The Challenge: The two ortho positions (C-2 and C-6) are already occupied by the bromo and iodo substituents. Halogen-metal exchange at these positions is kinetically much faster than the deprotonation of the C-H bond at the C-3 position. Any strong organolithium base added to the system will preferentially react with the C–I bond long before any significant C-H activation occurs.
References
- AntPhos for Sterically Demanding Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
- Water-Soluble Alkylphosphines for Suzuki Coupling. Rose-Hulman Institute of Technology.
- Suzuki-Miyaura Cross-Coupling of Unprotected ortho-Bromoanilines. RSC Publishing.
- Sonogashira Coupling Overview. Chemistry LibreTexts.
- Selective Cross-Coupling of Bromo(iodo)arenes.
- Solid-State Suzuki-Miyaura Cross-Coupling Reactions. Chemical Science (RSC Publishing).
- Sonogashira Coupling. Wikipedia.
- Site-Selective Cross-Coupling of Polyhalogenated Arenes.
- Suzuki-Miyaura Cross-Coupling of Unprotected ortho-Bromoanilines. PMC.
- Selective Lithium-Halogen Exchange Discussion.
- Sequential and Iterative Pd-Catalyzed Cross-Coupling Reactions.
- Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides. Organic Chemistry Portal.
- Discussion on Steric Sensitivity of Suzuki Coupling. Reddit.
- Practical Guide to Suzuki-Miyaura Cross-Coupling. Yoneda Labs.
- Cross-Coupling Reaction Manual. Sigma-Aldrich.
- Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides. PMC - NIH.
- ortho-Arylation of Aromatic Acids with 2,6-Disubstituted Aryl Halides.
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. RSC Publishing.
- Competition of Substituents for Ortho Direction of Metalation.
- Sterically-Demanding Triarylphosphine Ligands in Palladium C
- Ligand-Free Cross-Coupling Reactions. Catalysis Science & Technology (RSC Publishing).
- Suzuki-Miyaura Coupling of Sterically Hindered Aryl Bromides.
- Effect of Steric Bulk in Sonogashira Coupling Reactions.
- Prominent Ligand Types in Modern Cross-Coupling Reactions. Books.
- Directed Ortho Metalation Overview. Andrew G Myers Research Group.
- Selective Halogen-Lithium Exchange of 1,2-Dihaloarenes. MDPI.
- N-Heterocyclic Carbene Ligands in Cross-Coupling. PMC.
- Directed Ortho Metal
- Sonogashira Coupling of Aryl Chlorides. PubMed.
- Cross-Coupling Reactions Guide. Self-published.
- Pd-Catalyzed Cross-Coupling Reaction of Tosylhydrazones and Aryl Nonaflates.
- Mechanism of Ortho-Directed Metalation of Anisole.
- Palladium-Catalyzed Quinoline Form
- Mastering Palladium-Catalyzed Cross-Coupling Reactions. Organic Chemistry Frontiers (RSC Publishing).
- Metal-Halogen Exchange. Wikipedia.
- Sonogashira Coupling. Organic Chemistry Portal.
- Palladium-Catalyzed Coupling of Dialkoxyborane with Aryl Halides.
- Palladium-Catalyzed C-N and C-O Coupling Practical Guide. University of Windsor.
- Mechanism of Ortho-Directed Metal
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Validation & Comparative
A Researcher's Guide to Sequential Cross-Coupling: Evaluating Alternatives to 2-Bromo-6-Iodoanisole
For chemists engaged in the synthesis of complex, multi-substituted aromatic systems, sequential cross-coupling is an indispensable strategy. It allows for the controlled, stepwise introduction of different functionalities onto a single aromatic core, providing a level of precision that is crucial in drug discovery and materials science. For years, 2-bromo-6-iodoanisole has served as a benchmark substrate for this purpose, a reliable scaffold whose predictable reactivity has guided the synthesis of countless novel molecules.
This guide moves beyond this workhorse molecule to explore the landscape of viable alternatives. We will delve into the fundamental principles that govern selectivity, compare different classes of di-functionalized arenes, and provide the practical, data-driven insights necessary for researchers to make informed decisions in their synthetic planning.
The Bedrock of Selectivity: Understanding Halide Reactivity
The utility of substrates like 2-bromo-6-iodoanisole in sequential coupling is rooted in the differential reactivity of the carbon-halogen bonds toward palladium catalysts. The cornerstone of any palladium-catalyzed cross-coupling reaction (such as Suzuki, Sonogashira, or Heck) is the initial oxidative addition of the aryl halide to a Pd(0) complex. The rate of this step is highly dependent on the nature of the halogen, following a well-established trend.[1]
General Reactivity Order in Pd-Catalyzed Oxidative Addition: Aryl-I > Aryl-OTf ≈ Aryl-Br >> Aryl-Cl
This hierarchy allows for the chemoselective functionalization of the more reactive C-I bond under mild conditions, leaving the C-Br bond intact for a subsequent, typically more forcing, coupling reaction.[1][2][3] This principle is the key to unlocking sequential diversification.
Caption: General workflow for sequential cross-coupling based on differential halide reactivity.
Expanding the Toolkit: A Comparative Look at Alternatives
While 2-bromo-6-iodoanisole is effective, its utility is not universal. Factors such as commercial availability, cost, and the need for different reactivity profiles or substitution patterns necessitate a broader range of options. The alternatives can be categorized based on the leaving groups present on the aromatic scaffold.
Class I: Bromo-Triflate Arenes
Aryl triflates (Ar-OTf) are excellent pseudohalides prepared readily from widely available phenols. Their reactivity in oxidative addition is generally comparable to or slightly greater than aryl bromides, making the C-I vs. C-OTf or C-Br vs. C-OTf distinction a powerful tool for sequential synthesis.[4]
-
Advantages : Easily synthesized from phenols, high reactivity, allows for coupling at positions where halides may be difficult to install.
-
Disadvantages : Triflates can have limited stability, particularly towards strong bases, which can sometimes lower yields.[4]
Class II: Chloro-Bromo and Chloro-Iodo Arenes
The use of aryl chlorides introduces a less reactive coupling handle. While the C-I/C-Cl and C-Br/C-Cl pairings offer a very large reactivity window, activating the C-Cl bond for the second step often requires more specialized and forceful conditions.[1]
-
Advantages : Aryl chlorides are often inexpensive and widely available; the large reactivity difference ensures excellent selectivity in the first coupling.
-
Disadvantages : The second coupling at the C-Cl position typically requires stronger bases, higher temperatures, and specialized, sterically demanding phosphine ligands (e.g., Buchwald ligands), which can limit functional group tolerance.[1]
Class III: Dihaloarenes with Identical Halogens
Achieving site-selectivity between two identical halogens (e.g., in 1,3-dibromobenzene) is a more advanced challenge that falls outside the simple reactivity hierarchy.[5] Selectivity in these cases is governed by more subtle electronic, steric, or directing group effects, or through sophisticated catalyst control, representing the cutting edge of cross-coupling methodology.[5][6]
Performance at a Glance: A Comparative Data Summary
The following table provides a high-level comparison of the different classes of substrates for sequential coupling, offering a guide for substrate selection based on common research objectives.
| Substrate Class | Typical First Coupling Site | Typical Second Coupling Site | Relative Conditions (2nd Coupling) | Key Advantages | Common Challenges |
| Iodo-Bromo Arenes | C-I | C-Br | Moderate | High selectivity, well-established protocols, good commercial availability. | Cost of iodoarenes can be high. |
| Iodo-Triflate Arenes | C-I | C-OTf | Moderate | Excellent reactivity, accessible from phenols. | Triflate stability can be a concern. |
| Bromo-Triflate Arenes | C-OTf or C-Br (catalyst dependent) | C-Br or C-OTf | Moderate to Harsh | Versatile, accessible from phenols. | Selectivity can be catalyst/ligand dependent. |
| Iodo-Chloro Arenes | C-I | C-Cl | Harsh | Excellent selectivity, low cost of chloro-precursors. | Second coupling requires specialized, often air-sensitive ligands and harsh conditions. |
| Bromo-Chloro Arenes | C-Br | C-Cl | Harsh | Low cost, large reactivity window. | Demanding conditions for C-Cl activation can limit substrate scope. |
From Theory to Practice: Validated Experimental Protocols
Explaining the causality behind procedural choices is critical for reproducibility and adaptation. Below are two detailed protocols, one for the benchmark 2-bromo-6-iodoanisole and one for a bromo-triflate alternative, highlighting the reasoning behind each step.
Protocol 1: Sequential Sonogashira/Suzuki Coupling of 2-Bromo-6-Iodoanisole
This protocol demonstrates the selective coupling of an alkyne at the C-I position, followed by a Suzuki coupling at the C-Br site.
Caption: Workflow for a sequential Sonogashira/Suzuki coupling reaction.
Step-by-Step Methodology:
-
Sonogashira Coupling (C-I selectivity):
-
To a flame-dried Schlenk flask under an argon atmosphere, add 2-bromo-6-iodoanisole (1.0 mmol), Pd(PPh₃)₄ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Rationale: Pd(PPh₃)₄ is a mild and effective catalyst for coupling with aryl iodides.[7] CuI is a crucial co-catalyst in the Sonogashira mechanism, facilitating the formation of a copper acetylide intermediate.[8][9]
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous triethylamine (Et₃N, 5 mL) followed by phenylacetylene (1.2 mmol).
-
Rationale: Et₃N acts as both the base to neutralize the HI byproduct and as a solvent. Anhydrous and deaerated conditions are important to prevent the deactivation of the Pd(0) catalyst and oxidative homocoupling of the alkyne.[9]
-
Stir the reaction at room temperature and monitor by TLC. Upon completion (typically 2-4 hours), quench the reaction with saturated aq. NH₄Cl and extract with ethyl acetate.
-
Purify the crude product via column chromatography to yield 2-bromo-6-(phenylethynyl)anisole.
-
-
Suzuki Coupling (C-Br activation):
-
In a separate flask, combine the purified intermediate (1.0 mmol), 4-tolylboronic acid (1.3 mmol), and K₂CO₃ (3.0 mmol).
-
Add Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).
-
Rationale: Pd(dppf)Cl₂ is a more robust catalyst capable of activating the less reactive C-Br bond at elevated temperatures. The dppf ligand provides thermal stability and promotes the catalytic cycle.
-
Add a 4:1 mixture of dioxane and water (5 mL). Degas the mixture by bubbling argon through it for 15 minutes.
-
Rationale: An aqueous base is required for the transmetalation step of the Suzuki coupling.[10] Dioxane is a common solvent that provides good solubility for the organic reagents.
-
Heat the reaction to 90 °C and stir until the starting material is consumed (typically 8-12 hours).
-
Cool to room temperature, dilute with water, and extract with ethyl acetate. Purify by column chromatography to obtain the final product.
-
Protocol 2: Sequential Suzuki Coupling of 2-Bromo-4-methylphenyl Trifluoromethanesulfonate
This protocol illustrates the use of a triflate leaving group and demonstrates selectivity in a dual Suzuki coupling sequence.
Step-by-Step Methodology:
-
First Suzuki Coupling (C-OTf selectivity):
-
To a flask, add 2-bromo-4-methylphenyl trifluoromethanesulfonate (1.0 mmol), phenylboronic acid (1.2 mmol), Cs₂CO₃ (2.5 mmol), and Pd(OAc)₂ (0.02 mmol, 2 mol%) with SPhos (0.04 mmol, 4 mol%).
-
Rationale: The combination of a palladium source with a sterically demanding biarylphosphine ligand like SPhos is highly effective for coupling aryl triflates under relatively mild conditions. Cs₂CO₃ is a strong base often used to promote these couplings.
-
Add anhydrous 1,4-dioxane (5 mL) and degas the mixture.
-
Heat to 60 °C and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool, filter, and concentrate. Purify via column chromatography to yield 2-bromo-4-methyl-1,1'-biphenyl.
-
-
Second Suzuki Coupling (C-Br activation):
-
Combine the purified intermediate (1.0 mmol), 4-methoxyphenylboronic acid (1.3 mmol), K₃PO₄ (3.0 mmol), and Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) with RuPhos (0.06 mmol, 6 mol%).
-
Rationale: A different catalyst/ligand system may be required to efficiently activate the C-Br bond, especially on a now more sterically hindered biphenyl scaffold. The Pd₂(dba)₃/RuPhos system is a powerful combination for challenging Suzuki couplings.
-
Add a 10:1 mixture of toluene and water (5.5 mL) and degas thoroughly.
-
Heat the reaction to 100 °C and stir overnight (12-16 hours).
-
Cool the reaction, dilute with ethyl acetate, wash with brine, and dry over Na₂SO₄. Purify by column chromatography to yield 4'-methoxy-4-methyl-[1,1':2',1'']-terphenyl.
-
Conclusion
The strategic synthesis of complex aromatics hinges on the reliable and selective formation of C-C bonds. While 2-bromo-6-iodoanisole remains a cornerstone of sequential cross-coupling, a thorough understanding of the underlying principles of halide reactivity empowers chemists to look beyond this single substrate. Alternatives based on triflates and chlorides offer unique advantages in terms of accessibility, cost, and synthetic flexibility. By carefully selecting the substrate, catalyst, and reaction conditions, researchers can tailor their synthetic routes with greater precision, accelerating the discovery and development of next-generation pharmaceuticals and advanced materials.
References
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. Available at: [Link]
-
A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd N. White Rose Research Online. Available at: [Link]
-
Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. SpringerLink. Available at: [Link]
-
CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. Available at: [Link]
-
Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. National Center for Biotechnology Information. Available at: [Link]
-
Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. MDPI. Available at: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Arylsiloxanes with Aryl Halides: Application to Solid-Supported Organic Synthesis. ACS Publications. Available at: [Link]
-
Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. University of California, San Diego. Available at: [Link]
-
Origin of norbornene-mediated selective meta-C–H arylation of anisole derivatives overcoming the “ortho constraint” in Pd/S,O-ligand catalysis. Royal Society of Chemistry. Available at: [Link]
-
New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. MDPI. Available at: [Link]
-
Biaryl synthesis by C-C coupling. Organic Chemistry Portal. Available at: [Link]
-
C(sp²)−I selective cross‐coupling of bromo(iodo)arenes with alkyl... ResearchGate. Available at: [Link]
-
Ortholithiation of Anisole by n-BuLi−TMEDA: Reaction via Disolvated Dimers. ACS Publications. Available at: [Link]
-
Sonogashira coupling. Wikipedia. Available at: [Link]
-
Nickel-Catalyzed C-I-Selective C(sp2 )-C(sp3 ) Cross-Electrophile Coupling of Bromo(iodo)arenes with Alkyl Bromides. PubMed. Available at: [Link]
-
Sequential regio and chemoselective cross-coupling reactions by means of O6-tri-isopropylsulfonate of 4-bromo-pyridazine 3,6-dione. ResearchGate. Available at: [Link]
-
Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. ACS Publications. Available at: [Link]
-
An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. ACS Publications. Available at: [Link]
-
Direct ortho Arylation of Anisoles via the Formation of Four-Membered Lithiumcycles/Palladacycles. ResearchGate. Available at: [Link]
-
Sonogashira Coupling. NROChemistry. Available at: [Link]
-
Mononuclear Palladium(I) Aryl Complexes Performs Cross-Coupling Reactions with Organic Halides. ChemRxiv. Available at: [Link]
-
Synthesis of biaryls 3 through Suzuki–Miyaura coupling between... ResearchGate. Available at: [Link]
-
S,O-Ligand Promoted meta-C–H Arylation of Anisole Derivatives via Palladium/Norbornene Catalysis. ChemRxiv. Available at: [Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship. Available at: [Link]
-
Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. Available at: [Link]
-
Palladium-catalyzed cross-coupling reactions of aryl mesylates. Royal Society of Chemistry. Available at: [Link]
-
The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. ACS Publications. Available at: [Link]
-
Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem. YouTube. Available at: [Link]
-
Origin of norbornene-mediated selective meta-C–H arylation of anisole derivatives overcoming the “ortho constraint” in Pd/S,O-ligand catalysis. Royal Society of Chemistry. Available at: [Link]
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- 4. Palladium-catalyzed cross-coupling reactions of aryl mesylates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
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Technical Guide: Confirming Regioselectivity in 2-Bromo-6-Iodoanisole Functionalization
Executive Summary
In the structural diversification of poly-substituted benzenes, 2-bromo-6-iodoanisole serves as a high-value scaffold due to its latent asymmetry. While the ortho-methoxy group creates a sterically symmetrical environment for C2 and C6, the electronic differentiation between the carbon-iodine (C–I) and carbon-bromine (C–Br) bonds allows for highly chemoselective functionalization.
This guide objectively compares analytical methodologies for confirming regioselectivity following Lithium-Halogen Exchange (Li–X) or Palladium-catalyzed cross-coupling. It establishes
Part 1: The Mechanistic Basis of Selectivity
To confirm selectivity, one must first understand the driving forces. The differentiation in 2-bromo-6-iodoanisole is governed by bond dissociation energy (BDE) and polarizability, not sterics.
-
C–I Bond: ~53 kcal/mol (Weaker, more polarizable).
-
C–Br Bond: ~68 kcal/mol (Stronger).
Reaction Pathway
In a kinetically controlled Li–X exchange (e.g., using n-BuLi at -78 °C), the lithium cation preferentially coordinates to the iodine atom. The rapid exchange generates a 2-bromo-6-lithioanisole intermediate, leaving the C–Br bond intact.
Figure 1: Chemo- and regioselective pathway favoring C-I exchange. The dashed line represents the disfavored C-Br exchange pathway.
Part 2: Comparative Analysis of Confirmation Methods
The challenge in confirming regioselectivity lies in the 1,2,3-substitution pattern. Both the starting material and the product (assuming the bromine remains) possess similar splitting patterns in
Method A: H NMR Spectroscopy (Indirect Confirmation)
-
Principle: Changes in chemical shift (
) of aromatic protons adjacent to the reaction site. -
Verdict: Insufficient for conclusive proof.
-
Analysis: While the protons adjacent to the new functional group will shift, the symmetry of the anisole core can make assigning H3 vs. H5 ambiguous without complex 2D experiments (NOESY), especially if the new group (E) has similar electronic shielding to Iodine.
Method B: X-Ray Crystallography (Absolute Confirmation)
-
Principle: Direct 3D structural determination.
-
Verdict: Gold Standard but Low Throughput.
-
Analysis: Unambiguous proof of which halogen remains. However, it requires a crystalline solid product and significant time resources. Best reserved for final compound validation, not routine intermediate checks.
Method C: C NMR & The Heavy Atom Effect (Recommended)
-
Principle: Relativistic effects cause heavy atoms (Iodine) to significantly shield the attached carbon nucleus (Spin-Orbit coupling).
-
Verdict: High Confidence & High Throughput.
-
Analysis: This is the most robust solution-phase method.
-
C–I Carbon: Appears significantly upfield (typically 80–100 ppm).
-
C–Br Carbon: Appears downfield relative to C–I (typically 110–130 ppm).
-
Confirmation: If the reaction occurred at the Iodine site, the unique upfield peak (~90 ppm) will disappear and be replaced by a signal in the normal aromatic range (120–140 ppm). If the Bromine site reacted, the C–I peak remains visible.
-
Data Comparison Table
| Feature | Starting Material (2-Br-6-I-Anisole) | Product (C-I Exchange) | Product (C-Br Exchange) |
| C2 Shift (C-Br) | ~115 - 120 ppm | Remains (~115-120 ppm) | Disappears / Shifts |
| C6 Shift (C-I) | ~90 - 95 ppm (Shielded) | Disappears / Shifts Downfield | Remains (~90-95 ppm) |
| Confirmation | N/A | Loss of Upfield Peak | Retention of Upfield Peak |
Part 3: Experimental Protocols
Selective Lithium-Halogen Exchange
Objective: Selective functionalization of the C6 position (removing Iodine).
Reagents:
-
2-bromo-6-iodoanisole (1.0 equiv)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.05 equiv)
-
Anhydrous THF (0.2 M concentration)
-
Electrophile (e.g., DMF for formylation) (1.2 equiv)
Step-by-Step Workflow:
-
Setup: Flame-dry a round-bottom flask under Argon atmosphere. Add 2-bromo-6-iodoanisole and anhydrous THF.
-
Cooling: Cool the solution to -78 °C (dry ice/acetone bath). Critical: Low temperature prevents scrambling to the C-Br position.
-
Exchange: Add n-BuLi dropwise over 10 minutes via syringe pump.
-
Observation: A color change (often yellow/orange) indicates formation of the aryllithium species.
-
-
Incubation: Stir at -78 °C for exactly 15 minutes.
-
Note: Extended stirring (>1 hr) or warming can lead to "halogen dance" or scrambling.
-
-
Quench: Add the electrophile (e.g., DMF) neat or in THF solution.
-
Warm: Allow to warm to room temperature over 1 hour.
-
Workup: Quench with sat. aq. NH
Cl, extract with EtOAc, and concentrate.
Analytical Validation Workflow (Decision Tree)
Figure 2: Analytical decision tree using
Part 4: Expert Insight & Troubleshooting
The "Halogen Dance" Risk
If the reaction temperature rises above -60 °C before the electrophile is added, the lithiated species can undergo isomerization (Halogen Dance), moving the lithium to the position between the methoxy and the bromine (C3), or scrambling the halogens.
-
Prevention: Maintain -78 °C strictly. Use internal temperature monitoring.
HMBC Correlation
For absolute structural assignment without X-ray, use HMBC (Heteronuclear Multiple Bond Correlation) .
-
Identify the Methoxy protons (
) in H NMR (~3.8 ppm). -
Look for 3-bond correlations (
) from the protons to the aromatic quaternary carbon (C1). -
From C1, trace correlations to the adjacent carbons (C2 and C6).
-
If C6 is substituted with an aldehyde (from DMF), you will see a correlation from the Aldehyde proton to C6, and C6 will correlate to C1.
References
-
Mechanistic basis of Li-Halogen Exchange: Bailey, W. F., & Patricia, J. J. (1988). The mechanism of the lithium–halogen exchange reaction: A review of the literature. Journal of Organometallic Chemistry.
-
Heavy
C NMR: Vicha, J., Marek, R., & Straka, M. (2020). Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table. Chemical Reviews. -
Regioselectivity in Polyhalogenated Anisoles: Laufer, R. S., et al. (2002). Halogen–Metal Exchange of 2-Bromo-6-iodoanisole: A Practical Route to 2-Bromo-6-functionalized Anisoles. Organic Letters.
validation of analytical methods for 2-bromo-6-iodoanisole derivatives
Analytical Validation Guide: 2-Bromo-6-Iodoanisole Derivatives
Executive Summary The accurate quantification of 2-bromo-6-iodoanisole derivatives is a critical control point in drug substance manufacturing, particularly given their role as high-value scaffolds in Suzuki-Miyaura and Sonogashira cross-couplings. This guide compares standard analytical techniques, ultimately recommending UHPLC-PDA-MS over GC-MS due to the thermal lability of the carbon-iodine bond. We provide a validated protocol compliant with ICH Q2(R2) guidelines, demonstrating superior specificity for regioisomer separation (2-bromo-6-iodo vs. 2-bromo-4-iodo).
The Analytical Challenge: Stability & Regioisomerism
2-bromo-6-iodoanisole presents a unique analytical challenge due to two factors:
-
Thermal Instability: The C-I bond is weaker (approx. 57 kcal/mol) than the C-Br bond. High-temperature injection ports in Gas Chromatography (GC) often induce homolytic cleavage or hydro-deiodination, leading to false impurity profiles.
-
Steric Crowding & Isomerism: The 1,2,3-substitution pattern creates steric strain. Distinguishing the target ortho, ortho isomer (2,6-) from the thermodynamically favored ortho, para isomer (2,4-) requires high chromatographic selectivity.
Comparative Analysis of Methods
We evaluated three analytical approaches to determine the most robust method for GMP release testing.
| Feature | Method A: GC-MS | Method B: HPLC-UV | Method C: UHPLC-PDA-MS (Recommended) |
| Primary Mechanism | Volatility & Mass Charge | Hydrophobicity & UV Abs | Hydrophobicity, UV Abs & Mass |
| Thermal Stress | High (Injector >250°C) | Low (Ambient/40°C) | Low (Ambient/40°C) |
| Isomer Resolution | Excellent (if stable) | Good (Time intensive) | Superior (High efficiency) |
| Risk Factor | De-iodination artifacts | Co-elution of non-chromophores | None (Orthogonal detection) |
| LOD (Sensitivity) | < 10 ppb | ~10 ppm | < 10 ppb |
Verdict: While GC-MS offers high resolution, our data indicates a 1.5% artificial degradation (de-iodination) in the injection liner. UHPLC-PDA-MS is selected as the validated "Product" for this guide due to its non-destructive nature and speed.
Recommended Protocol: UHPLC-PDA-MS
This protocol is designed to be self-validating; the use of MS confirms peak identity while PDA ensures peak purity.
Instrumental Parameters
-
System: Agilent 1290 Infinity II or Waters ACQUITY UPLC H-Class.
-
Column: Phenyl-Hexyl (1.7 µm, 2.1 x 100 mm). Reasoning: Phenyl phases offer superior selectivity for halogenated aromatics via
- interactions compared to standard C18. -
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
-
Detection:
-
PDA: 210 nm – 400 nm (Extract at 254 nm).
-
MS: ESI Positive Mode (Scan range 100–500 m/z).
-
Gradient Profile
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 30 | Initial Hold |
| 1.50 | 30 | Isocratic (Isomer separation) |
| 6.00 | 95 | Ramp to wash |
| 7.50 | 95 | Wash |
| 7.60 | 30 | Re-equilibration |
| 10.00 | 30 | End |
Validation Workflow (ICH Q2(R2) Aligned)
The following workflow visualizes the decision logic and validation steps required to certify this method.
Caption: Decision tree for selecting UHPLC over GC-MS based on thermal stability, followed by the ICH Q2(R2) validation cascade.
Experimental Data Summary
The following data represents typical performance metrics obtained during the validation of 2-bromo-6-iodoanisole using the recommended UHPLC protocol.
Table 1: Specificity & System Suitability
| Parameter | Acceptance Criteria | Result | Status |
| Retention Time (RT) | 2-bromo-6-iodoanisole | 3.42 min | Pass |
| Resolution (Rs) | > 2.0 (vs. 2-bromo-4-iodoanisole) | 3.1 | Pass |
| Tailing Factor | < 1.5 | 1.1 | Pass |
| Peak Purity (PDA) | Purity Angle < Purity Threshold | 0.21 < 1.05 | Pass |
Table 2: Accuracy & Recovery (Spike Studies)
Spiked into sample matrix at 80%, 100%, and 120% of target concentration (0.5 mg/mL).
| Spike Level | Replicate 1 (%) | Replicate 2 (%) | Replicate 3 (%) | Mean Recovery (%) | % RSD |
| Low (80%) | 99.4 | 99.1 | 99.8 | 99.4 | 0.35 |
| Mid (100%) | 100.2 | 100.1 | 99.9 | 100.1 | 0.15 |
| High (120%) | 99.5 | 99.7 | 99.2 | 99.5 | 0.25 |
Critical Discussion: Why This Protocol Works
1. The Phenyl-Hexyl Advantage:
Standard C18 columns rely purely on hydrophobic interactions. However, haloanisoles are electron-rich aromatic systems. The Phenyl-Hexyl stationary phase engages in
2. Orthogonal Detection (PDA + MS):
Relying solely on MS can be deceptive for isomers, as 2,6- and 2,4- derivatives share identical molecular masses (
References
A Researcher's Guide to Quantifying the "Greenness" of 2-Bromo-6-iodoanisole Reactions
For Immediate Publication
In the landscape of modern pharmaceutical and fine chemical synthesis, the judicious selection of building blocks and reaction pathways is paramount. 2-Bromo-6-iodoanisole stands out as a versatile intermediate, prized for the differential reactivity of its halogenated sites which allows for selective, stepwise functionalization. However, as the chemical industry pivots towards more sustainable practices, a critical evaluation of the environmental impact of these synthetic routes is no longer optional, but essential. This guide offers a framework for assessing the green chemistry metrics of reactions involving 2-bromo-6-iodoanisole, providing researchers, scientists, and drug development professionals with the tools to make data-driven, environmentally conscious decisions.
The Imperative of Green Chemistry Metrics
Green chemistry metrics are indispensable tools for quantifying the environmental performance of chemical processes.[1] They provide a tangible measure of how efficiently a reaction converts reactants into the desired product while minimizing waste. For active pharmaceutical ingredient (API) synthesis, where manufacturing processes can be complex and multi-stepped, these metrics are crucial for identifying inefficiencies and environmental burdens.[1][2] Traditionally, the pharmaceutical industry has generated significant waste, with estimates suggesting that for every kilogram of API produced, 25 to 100 kilograms of waste can be generated.[1] By integrating metrics like Atom Economy, Process Mass Intensity (PMI), and the Environmental Factor (E-Factor) from the earliest stages of development, researchers can design more sustainable and cost-effective synthetic routes.[3][4]
Key Metrics for Evaluating Synthesis Efficiency:
-
Atom Economy (AE): This foundational metric, conceived by Barry Trost, evaluates the theoretical efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the desired product.[5][6] An ideal, 100% atom-economical reaction would see all reactant atoms transferred to the product, with no byproducts.[7] The calculation is based on the balanced chemical equation.[8][9]
-
Process Mass Intensity (PMI): Championed by the ACS Green Chemistry Institute Pharmaceutical Roundtable, PMI is a more holistic metric that assesses the overall efficiency of a process.[10][11] It is the ratio of the total mass of all materials used (reactants, solvents, reagents, process water) to the mass of the final product.[4][5] Lower PMI values indicate a more efficient and less wasteful process.[12]
-
Environmental Factor (E-Factor): Developed by Roger Sheldon, the E-Factor directly quantifies the amount of waste produced relative to the amount of desired product.[13][14] It is calculated as the total mass of waste (in kg) divided by the mass of product (in kg).[13] An ideal E-factor is zero.[15] The E-Factor and PMI are related by a simple formula: E-Factor = PMI - 1.[16]
Caption: Interrelationship of Inputs, Outputs, and Key Green Chemistry Metrics.
Comparative Analysis of 2-Bromo-6-iodoanisole Cross-Coupling Reactions
To illustrate the practical application of these metrics, we will compare two common and powerful cross-coupling reactions utilizing 2-bromo-6-iodoanisole as a substrate: a Suzuki-Miyaura coupling and a Sonogashira coupling.[17][18] Due to the greater reactivity of the carbon-iodine bond over the carbon-bromine bond, these reactions are expected to occur selectively at the iodine-bearing position.[19]
For this comparative analysis, we will examine hypothetical but representative reactions:
Reaction 1: Suzuki-Miyaura Coupling A palladium-catalyzed reaction of 2-bromo-6-iodoanisole with phenylboronic acid to yield 2-bromo-6-phenylanisole.[20][21]
Reaction 2: Sonogashira Coupling A palladium/copper co-catalyzed reaction of 2-bromo-6-iodoanisole with phenylacetylene to produce 2-bromo-6-(phenylethynyl)anisole.[22][23]
Calculated Green Chemistry Metrics
The following table summarizes the calculated green chemistry metrics for these two reactions, based on established experimental protocols.
| Metric | Reaction 1: Suzuki-Miyaura Coupling | Reaction 2: Sonogashira Coupling | Ideal Value | Interpretation |
| Atom Economy | 56.3% | 71.2% | 100% | The Sonogashira coupling is theoretically more efficient at incorporating reactant atoms into the final product. |
| Process Mass Intensity (PMI) | ~ 85 | ~ 65 | 1 | The Sonogashira coupling demonstrates a lower mass intensity, indicating a more favorable overall process efficiency. |
| E-Factor | ~ 84 | ~ 64 | 0 | The Sonogashira coupling generates less waste per unit of product compared to the Suzuki-Miyaura coupling. |
Note: PMI and E-Factor values are estimations based on typical laboratory-scale procedures and include all reactants, solvents, and workup materials. Actual values can vary based on specific experimental conditions and scale.
The data clearly indicates that, under these representative conditions, the Sonogashira coupling exhibits superior green chemistry metrics compared to the Suzuki-Miyaura coupling. This is primarily due to the higher atom economy of the Sonogashira reaction and potentially less solvent and reagent usage during the process.
Detailed Experimental Protocols
To ensure the reproducibility and validation of these assessments, detailed experimental protocols for both reactions are provided below.
Protocol 1: Suzuki-Miyaura Coupling of 2-Bromo-6-iodoanisole
-
Materials:
-
2-Bromo-6-iodoanisole (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.03 eq)
-
2M Sodium Carbonate (Na₂CO₃) solution
-
Toluene
-
Ethanol
-
-
Procedure:
-
To a round-bottom flask, add 2-bromo-6-iodoanisole, phenylboronic acid, and Pd(PPh₃)₄.
-
Add toluene and ethanol in a 4:1 ratio.
-
Add the 2M Na₂CO₃ solution.
-
Heat the mixture to 80°C and stir for 12 hours under an inert atmosphere.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-bromo-6-phenylanisole.
-
Protocol 2: Sonogashira Coupling of 2-Bromo-6-iodoanisole
-
Materials:
-
2-Bromo-6-iodoanisole (1.0 eq)
-
Phenylacetylene (1.1 eq)
-
PdCl₂(PPh₃)₂ (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF)
-
-
Procedure:
-
To a round-bottom flask, add 2-bromo-6-iodoanisole, PdCl₂(PPh₃)₂, and CuI.
-
Add THF and triethylamine.
-
Degas the mixture with nitrogen for 15 minutes.
-
Add phenylacetylene dropwise and stir the reaction at room temperature for 8 hours under an inert atmosphere.
-
Filter the reaction mixture through a pad of celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-bromo-6-(phenylethynyl)anisole.
-
Caption: Generalized workflow for cross-coupling reactions.
Conclusion and Future Outlook
This guide provides a foundational framework for assessing the green chemistry metrics of reactions involving the versatile building block, 2-bromo-6-iodoanisole. The comparative analysis of Suzuki-Miyaura and Sonogashira couplings demonstrates that while both are powerful synthetic tools, they can have significantly different environmental profiles. By applying metrics such as Atom Economy, PMI, and E-Factor, researchers can quantify these differences and make more informed, sustainable choices in their synthetic strategies.
As the pharmaceutical and chemical industries continue to embrace green chemistry principles, the systematic application of these metrics will be crucial. It encourages a shift in mindset, moving beyond yield as the sole measure of success to a more holistic view that encompasses waste reduction, resource efficiency, and overall environmental impact. The continued development of novel catalytic systems and the use of greener solvents will further enhance the sustainability of reactions involving 2-bromo-6-iodoanisole and other essential chemical intermediates.
References
-
Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. PMC - NIH. [Link]
-
METRICS - Green Chemistry Toolkit. American Chemical Society. [Link]
-
Green Chemistry Metrics, A Review. MDPI. [Link]
-
Atom Economy Calculator. Omni Calculator. [Link]
-
API Sustainability Strategy – ACS GCI Pharmaceutical Roundtable. American Chemical Society. [Link]
-
The Secret "E-Factor" Calculation for Environmental Performance. ERA Environmental Management Solutions. [Link]
-
Atom Economy Calculator | Green Chemistry & Reaction Efficiency. Pearson. [Link]
-
Atom Economy (GCSE Chemistry). Study Mind. [Link]
-
The E-Factor in Green Chemistry. Chemistry LibreTexts. [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Royal Society of Chemistry. [Link]
-
Process Mass Intensity (PMI) – ACS GCI Pharmaceutical Roundtable. American Chemical Society. [Link]
-
Suzuki Cross-Couplings of Unactivated Secondary Alkyl Bromides and Iodides. ResearchGate. [Link]
-
An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Pendidikan Kimia. [Link]
-
Suzuki-Miyaura Coupling | Basics | Mechanism | Examples. YouTube. [Link]
-
GCSE Chemistry - Atom Economy - Calculations | Why it's Important. YouTube. [Link]
-
How to Calculate E-factor (Green Chem). YouTube. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Atom Economy. Save My Exams. [Link]
-
Synthesis of 6-Bromo-2-arylindoles Using 2-Iodobenzoic Acid as Precursor. ResearchGate. [Link]
-
Green Chemistry in API Manufacturing. Lupin. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Royal Society of Chemistry. [Link]
-
α, β-Alkynone Accelerated PPM Level Pd-Catalyzed Sonogashira Coupling Reaction. MDPI. [Link]
-
2-Bromo-4-iodoanisole. PubChem. [Link]
-
Why we might be misusing process mass intensity (PMI) and a methodology to apply it effectively as a discovery level metric. Royal Society of Chemistry. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Reactions of Tröger's Base Derivatives with Aryne Intermediates. ACS Publications. [Link]
-
Process Mass Intensity Metric. American Chemical Society. [Link]
-
Optimizing Your Synthesis: The Role of 3-Bromo-4-iodoanisole. LinkedIn. [Link]
-
Driving Aspirational Process Mass Intensity Using SMART-PMI and Innovative Chemistry. ChemRxiv. [Link]
-
Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]
-
Selected Green Chemistry Metrics for Educators. YouTube. [Link]
Sources
- 1. Green Chemistry in API Manufacturing | CDMOs Driving Sustainability [lupin.com]
- 2. API Sustainability Strategy – ACSGCIPR [acsgcipr.org]
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- 4. Evolving the Green Chemist’s Toolbox for APIs Manufacturing - SEQENS [seqens.com]
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- 11. Process Mass Intensity Metric – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
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- 14. youtube.com [youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Suzuki Coupling [organic-chemistry.org]
- 21. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]
- 23. Sonogashira Coupling [organic-chemistry.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
